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1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid Documentation Hub

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  • Product: 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
  • CAS: 1363381-27-4

Core Science & Biosynthesis

Foundational

The Bivalent BET Inhibitor AZD5153: A Technical Guide for Drug Development Professionals

A Senior Application Scientist's In-Depth Review of a Novel BRD4-Targeting Anticancer Agent Foreword: Navigating the Identity of a Promising Molecule In the landscape of epigenetic drug discovery, precision in molecular...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Review of a Novel BRD4-Targeting Anticancer Agent

Foreword: Navigating the Identity of a Promising Molecule

In the landscape of epigenetic drug discovery, precision in molecular identification is paramount. This guide focuses on the bivalent bromodomain and extra-terminal domain (BET) inhibitor, AZD5153. It is crucial to address a point of potential confusion at the outset. While the CAS number 1363381-27-4 has been associated in some chemical supplier databases with the compound 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, the preponderance of scientific literature and specialized chemical vendors unequivocally identifies the pharmacologically active compound AZD5153 with the CAS numbers 1869912-39-9 (for the free base) and 1869912-40-2 (for the 6-hydroxy-2-naphthoic acid salt). This guide will exclusively detail the properties and structure of AZD5153, a compound of significant interest in oncology research and development.

Executive Summary: A New Paradigm in BET Inhibition

AZD5153 is a potent, selective, and orally bioavailable small molecule that represents a significant advancement in the targeting of BET proteins, particularly BRD4. Its unique bivalent binding mechanism, allowing for simultaneous engagement with both bromodomains of BRD4, confers enhanced potency and a distinct pharmacological profile compared to first-generation monovalent BET inhibitors.[1] Preclinical and early clinical data have demonstrated its potential as a therapeutic agent in a range of solid tumors and hematological malignancies. This document provides a comprehensive technical overview of AZD5153, encompassing its chemical properties, mechanism of action, synthesis, preclinical and clinical findings, and key experimental protocols for its evaluation.

Physicochemical Properties and Structure

AZD5153 is a complex heterocyclic molecule with the chemical name (R)-4-(2-(4-(1-(3-methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one. The compound is often formulated as a co-crystal with 6-hydroxy-2-naphthoic acid to improve its pharmaceutical properties.[2]

PropertyValueSource
Chemical Formula C₂₅H₃₃N₇O₃[4]
Molecular Weight 479.57 g/mol (Free Base)[4]
CAS Number 1869912-39-9 (Free Base)[4]
Appearance Crystalline solid[5]
Oral Bioavailability Yes[2]

Synthesis and Formulation

The detailed experimental procedures for the synthesis of AZD5153 have been previously described by Bradbury and colleagues.[2] While a step-by-step protocol is beyond the scope of this guide, the synthesis involves a multi-step process culminating in the formation of the complex heterocyclic core.

For in vivo studies, AZD5153 can be formulated in various ways to enhance its stability and bioavailability. One such method is the preparation of a lipid nanoemulsion (AZD-NE).[5]

Example In Vivo Formulation Protocol: Lipid Nanoemulsion

This protocol describes the preparation of AZD5153 in a lipid nanoemulsion for preclinical in vivo administration, based on the chloroform emulsion-solvent evaporation method.[5]

Materials:

  • AZD5153

  • Miglyol 812

  • Egg Phosphatidylcholine (EPC)

  • Tween 80

  • Chloroform

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (PB), 20 mM, pH 7.4

  • Sucrose

  • Avestin-Emulsiflex-C5 homogenizer

  • Rotary evaporator

  • 0.45 µm PES syringe filters

Procedure:

  • Dissolve the lipids (Miglyol 812, EPC, and Tween 80 at a weight ratio of 57:15:25) in chloroform.[5]

  • Dissolve AZD5153 in DMSO and mix with the lipid-chloroform solution.[5]

  • Rapidly inject the lipid-drug mixture into phosphate buffer (20 mM, pH 7.4) using a syringe with an 18G needle, followed by vortexing for 30 seconds to form a crude emulsion.[5]

  • Subject the crude emulsion to high-pressure homogenization to reduce particle size.[5]

  • Remove the chloroform by evaporation using a rotary evaporator in a 60°C water bath.[5]

  • Add sucrose as a cryoprotectant (10% w/v).[5]

  • Sterilize the nanoemulsion by filtering through a 0.45 µm PES syringe filter.[5]

  • Store the final AZD5153 lipid nanoemulsion frozen at -20°C until use.[5]

Mechanism of Action: Bivalent Engagement of BRD4

The primary molecular target of AZD5153 is Bromodomain-containing protein 4 (BRD4), a key member of the BET family of proteins.[2] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes.[5]

AZD5153's innovative bivalent design allows it to simultaneously bind to both the first (BD1) and second (BD2) bromodomains of a single BRD4 protein.[1] This dual binding results in a significant increase in avidity and a more profound and sustained displacement of BRD4 from chromatin compared to traditional monovalent inhibitors.[1]

The downstream consequences of BRD4 displacement by AZD5153 are profound:

  • Transcriptional Repression of Oncogenes: Most notably, AZD5153 leads to the downregulation of the master oncogene MYC and its target genes, which are critical for cell proliferation and survival.[1][6]

  • Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins like BCL-2, AZD5153 can trigger programmed cell death in cancer cells.[7]

  • Cell Cycle Arrest: The compound has been shown to impair the G2/M checkpoint, leading to cell cycle arrest.[1]

AZD5153_Mechanism_of_Action Histone Histone BRD4 BRD4 PolII PolII Oncogene Oncogene AZD5153 AZD5153 Downregulation Downregulation Apoptosis Apoptosis CellCycleArrest CellCycleArrest

Preclinical and Clinical Overview

In Vitro and In Vivo Antitumor Activity

AZD5153 has demonstrated potent antitumor activity across a wide range of preclinical cancer models.

In Vitro Efficacy: AZD5153 inhibits the proliferation and survival of various cancer cell lines, with IC₅₀ values often in the nanomolar range.

Cell LineCancer TypeIC₅₀ (approx.)Reference
PC-3Prostate Cancer~10 nM (96h)[8]
Huh7Hepatocellular CarcinomaLow µM[1]
PLC/PRF/5Hepatocellular CarcinomaHigh µM[1]
Wilms Tumor Cell LinesWilms Tumor4-fold lower than HEK293[6]

In Vivo Efficacy: Oral administration of AZD5153 has been shown to lead to tumor stasis or regression in multiple xenograft models, including:

  • Acute Myeloid Leukemia (AML)[2]

  • Prostate Cancer[2]

  • Human Thyroid Carcinoma[2]

  • Colorectal Cancer[1]

  • Hepatocellular Carcinoma[5]

  • Diffuse Large B-cell Lymphoma (DLBCL)[2]

Furthermore, preclinical studies suggest that AZD5153 can enhance the efficacy of other anticancer agents, such as PARP inhibitors, and may activate an antitumor immune response.[2]

Clinical Pharmacokinetics and Safety

A first-in-human, Phase I clinical trial (NCT03205176) has evaluated the safety, tolerability, and pharmacokinetics of AZD5153 as a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed/refractory solid tumors and lymphoma.[2]

Pharmacokinetics:

  • Dose-dependent exposure: AZD5153 exhibited a dose-dependent pharmacokinetic profile with minimal accumulation.[2]

  • Time to maximum concentration (Tₘₐₓ): 0.5 to 3 hours.[9]

  • Half-life (t₁/₂): Approximately 6 hours.[9]

DoseCₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)
2 mg QD10.3 (5.0)68.7 (28.4)
5 mg QD27.0 (13.7)228 (104)
10 mg QD63.8 (21.0)511 (205)
30 mg QD179 (66.5)1630 (610)
Data presented as mean (SD) for single-dose monotherapy.[3]

Safety and Tolerability: The recommended Phase II doses were determined to be 30 mg once daily or 15 mg twice daily for monotherapy, and 10 mg once daily (intermittent schedule) in combination with olaparib.[2]

The most common treatment-emergent adverse events (TEAEs) for AZD5153 monotherapy were:

  • Fatigue (38.2%)[2]

  • Thrombocytopenia (32.4%)[2]

  • Diarrhea (32.4%)[2]

The most common grade ≥3 TEAE was thrombocytopenia (14.7%), which is a known class effect of BET inhibitors.[2]

Key Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol provides a framework for assessing the effect of AZD5153 on the proliferation of cancer cells.

Cell_Proliferation_Workflow Start Seed cells in 96-well plate Incubate24h Incubate for 24h (cell attachment) Start->Incubate24h Treat Treat with varying concentrations of AZD5153 Incubate24h->Treat Incubate72h Incubate for 72h Treat->Incubate72h AddMTT Add MTT reagent Incubate72h->AddMTT Incubate4h Incubate for 4h (formazan formation) AddMTT->Incubate4h AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate4h->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 values ReadAbsorbance->Analyze

Procedure:

  • Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[5]

  • Treat the cells with a range of AZD5153 concentrations (e.g., 1-1000 nM) for 48 to 96 hours.[8]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Western Blotting for MYC Downregulation

This protocol outlines the detection of c-Myc protein levels in response to AZD5153 treatment.

Procedure:

  • Culture cancer cells (e.g., Wilms tumor cell lines) to approximately 80% confluency.[6]

  • Treat the cells with the desired concentration of AZD5153 (e.g., model-specific IC₅₀) for various time points (e.g., 0, 24, 48, 72 hours).[6]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates.

  • Separate 50 µg of protein from each sample by SDS-PAGE on a 7.5% gel.[6]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for c-Myc.

  • Probe with a loading control antibody (e.g., GAPDH or β-Actin).[6]

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the c-Myc signal to the loading control.[6]

Conclusion and Future Directions

AZD5153 is a highly promising, orally bioavailable, bivalent BET inhibitor that has demonstrated significant preclinical antitumor activity and a manageable safety profile in early clinical trials. Its unique mechanism of action offers a potential advantage over first-generation BET inhibitors. The ongoing and future clinical development of AZD5153, both as a monotherapy and in combination with other anticancer agents, will be critical in defining its role in the treatment of various malignancies. For researchers and drug development professionals, AZD5153 represents a valuable tool for interrogating the biology of BET proteins and a potential new therapeutic option for patients with cancer.

References

  • A First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). Clinical Cancer Research. [Link]

  • First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). ResearchGate. [Link]

  • AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. (2022). Frontiers in Oncology. [Link]

  • BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor. (2019). International Journal of Biological Sciences. [Link]

  • First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. (2019). ResearchGate. [Link]

  • First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. (2023). PubMed. [Link]

  • Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor. (2021). PMC - NIH. [Link]

  • AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. (2022). NIH. [Link]

  • Bromodomain 4 inhibition leads to MYCN downregulation in Wilms' tumor cells. (2021). bioRxiv. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages. (2020). Frontiers in Immunology. [Link]

  • AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. (2018). Karger Publishers. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]

  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. (2019). PMC - NIH. [Link]

  • AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. (2018). PubMed. [Link]

  • Western blot analysis shows increase in p53 protein expression and... (n.d.). ResearchGate. [Link]

  • IC50 values by cancer cell line and IC50 ratios for the comparison of... (n.d.). ResearchGate. [Link]

  • Metabolism-based targeting of MYC via MPC-SOD2 axis-mediated oxidation promotes cellular differentiation in group 3 medulloblastoma. (2023). PMC - PubMed Central. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Cellular Uptake of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cellular uptake mechanisms of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cellular uptake mechanisms of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid. We will delve into the putative transport pathways, the influence of its chemical moieties, and detailed experimental protocols to elucidate its intracellular journey.

Introduction: A Molecule of Interest

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid is a synthetic amino acid derivative with significant potential in medicinal chemistry. Its structure, featuring a cyclobutane ring, a fluorine atom, and a Boc-protected amine, suggests a unique profile for interacting with biological systems. Understanding how this molecule crosses the cell membrane is paramount for its development as a potential therapeutic or diagnostic agent.

The cellular uptake of its close analog, anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a PET radiotracer, is known to be primarily mediated by amino acid transporters. Specifically, studies have implicated the sodium-dependent system ASC (predominantly ASCT2) and the sodium-independent system L (LAT1) in its transport into cancer cells.[1][2][3] This provides a strong foundation for predicting the uptake mechanisms of the Boc-protected counterpart.

The Influence of Chemical Moieties on Cellular Transport

The cellular entry of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid is likely governed by a complex interplay of its structural features:

  • Fluorine Atom: Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The presence of fluorine can increase lipophilicity, which may facilitate passive diffusion across the lipid bilayer.[7] It can also modulate the pKa of nearby functional groups, potentially influencing interactions with transporters.[5][6]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety commonly used to protect amines during chemical synthesis.[8][][10][11] This group significantly increases the molecule's size and lipophilicity compared to its un-protected counterpart (18F-FACBC). This increased lipophilicity might favor passive diffusion. However, the steric hindrance of the Boc group could potentially reduce or alter its affinity for amino acid transporters that recognize the free amine.

  • Cyclobutane Carboxylic Acid Scaffold: As a synthetic amino acid analog, the core structure is a key determinant for recognition by amino acid transporters.[1] Cells rely on a variety of solute carrier (SLC) transporters to import amino acids, and these transporters are often hijacked by amino acid-mimicking drugs.[12][13][14][15][16][17]

Hypothesized Cellular Uptake Mechanisms

Based on the structural analysis, we can propose two primary, potentially competing, pathways for the cellular uptake of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid:

  • Passive Diffusion: Driven by the increased lipophilicity conferred by the Boc group and the fluorine atom, the compound may be able to passively diffuse across the cell membrane. This process is concentration-dependent and does not involve specific protein transporters.

  • Carrier-Mediated Transport: Despite the Boc group, the molecule may still be recognized by certain amino acid transporters, particularly those of the Solute Carrier (SLC) superfamily.[12][14][15] Given the evidence from its un-protected analog, key candidates include:

    • Alanine-Serine-Cysteine Transporter 2 (ASCT2): A sodium-dependent transporter that mediates the exchange of neutral amino acids.

    • L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter that facilitates the transport of large neutral amino acids.

The following diagram illustrates these potential pathways:

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(Boc-amino)-3- fluorocyclobutanecarboxylic acid Passive_Diffusion Passive Diffusion Compound->Passive_Diffusion Lipophilicity-driven Amino_Acid_Transporter Amino Acid Transporter (e.g., ASCT2, LAT1) Compound->Amino_Acid_Transporter Carrier-mediated Intracellular_Compound Intracellular Compound Passive_Diffusion->Intracellular_Compound Amino_Acid_Transporter->Intracellular_Compound

Caption: Hypothesized cellular uptake pathways for the title compound.

Experimental Workflows for Elucidating Cellular Uptake

To experimentally validate these hypotheses, a multi-pronged approach is necessary. The following sections detail the key experimental protocols.

Workflow for In Vitro Cellular Uptake Assays

This workflow outlines the general procedure for quantifying the cellular uptake of the compound.

In_Vitro_Uptake_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell lines) Incubation 2. Incubation with Compound (Time-course & Concentration-dependence) Cell_Culture->Incubation Washing 3. Washing (Remove extracellular compound) Incubation->Washing Cell_Lysis 4. Cell Lysis (Release intracellular content) Washing->Cell_Lysis Quantification 5. Quantification (LC-MS/MS) Cell_Lysis->Quantification

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Boc Deprotection of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic Acid

Abstract & Strategic Overview The molecule 1-amino-3-fluorocyclobutanecarboxylic acid (often referred to as FACBC in its radiolabeled form) represents a critical class of conformationally restricted amino acids. These sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The molecule 1-amino-3-fluorocyclobutanecarboxylic acid (often referred to as FACBC in its radiolabeled form) represents a critical class of conformationally restricted amino acids. These scaffolds are invaluable in peptidomimetics and diagnostic imaging (PET tracers) due to their metabolic stability and specific transport properties.

However, the 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid precursor presents a unique synthetic challenge during deprotection. The juxtaposition of a strained cyclobutane ring, a polarity-inducing fluorine atom, and a quaternary carbon center requires a deprotection strategy that balances reactivity (complete Boc removal) with chemoselectivity (preventing defluorination or ring-opening).

The Engineering Challenge
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed rearrangement if carbocations are stabilized adjacent to the ring.

  • Fluorine Lability: While C–F bonds are generally strong,

    
    -elimination (leading to 1-fluorocyclobutene derivatives) is a risk if the reaction temperature is uncontrolled.
    
  • Esterification Risk: The presence of a free carboxylic acid necessitates the strict exclusion of alcoholic solvents (e.g., MeOH, EtOH) during acidic deprotection to prevent Fischer esterification.

Mechanistic Decision Matrix

The choice of deprotection reagent dictates the final salt form and the isolation workflow.

DeprotectionStrategy cluster_warning CRITICAL WARNING Start Start: 1-(Boc-amino)-3-fluorocyclobutane carboxylic acid Decision Downstream Application? Start->Decision MethodA Method A: HCl/Dioxane (Precipitation) Decision->MethodA Storage or Solid Phase usage MethodB Method B: TFA/DCM (Evaporation) Decision->MethodB Immediate Solution Phase coupling Avoid Avoid HCl in MeOH/EtOH (Risk of Methyl/Ethyl Ester) Decision->Avoid Do NOT use ResultA Product: HCl Salt (Solid, Stable, Non-hygroscopic) MethodA->ResultA ResultB Product: TFA Salt (Oil/Solid, Hygroscopic) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on the desired final salt form and stability requirements.

Detailed Protocols

Method A: Anhydrous HCl in Dioxane (Recommended)

Objective: Isolation of the Hydrochloride Salt . Rationale: This method is superior for this specific substrate because the hydrochloride salt of amino acids typically precipitates from dioxane/ether, allowing for filtration rather than difficult evaporations. It strictly avoids alcohols, preventing esterification.

Materials
  • Substrate: 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Precipitant: Diethyl Ether (

    
    ) or MTBE (Anhydrous)
    
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or

    
     line), dissolve 1.0 mmol of the Boc-protected substrate in 2.0 mL of anhydrous 1,4-dioxane.
    
    • Note: If solubility is poor, a minimal amount of dry Ethyl Acetate (EtOAc) can be added, but pure dioxane is preferred.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 5.0 mL (20 mmol, 20 eq) of 4.0 M HCl in Dioxane dropwise.

    • Why: Cooling prevents exotherms that could trigger defluorination. Large excess ensures rapid kinetics (First-order dependence on acid).

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

    • Time: Typically 30–60 minutes. Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue) or LCMS.

    • Observation: The product often begins to precipitate as a white solid during this phase.

  • Workup (Precipitation):

    • Dilute the reaction mixture with 15 mL of anhydrous Diethyl Ether or MTBE.

    • Stir vigorously for 5 minutes.

    • Filter the white precipitate under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake 3x with cold

    
    .
    
  • Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove trace dioxane.

Yield Expectation: >90% as the Hydrochloride salt.

Method B: Trifluoroacetic Acid (TFA) in DCM

Objective: Isolation of the Trifluoroacetate Salt . Rationale: Best used when the product will be immediately redissolved for a subsequent coupling reaction, or if the substrate is insoluble in dioxane.

Materials
  • Substrate: 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

  • Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%)

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Protocol Steps
  • Preparation: Dissolve 1.0 mmol of substrate in 5.0 mL of DCM (1:1 ratio relative to TFA volume).

  • Acid Addition: Add 5.0 mL of TFA slowly at Room Temperature.

    • Scavengers: For this specific aliphatic substrate, scavengers (e.g., triisopropylsilane) are generally not required unless the specific batch contains highly electron-rich impurities. The

      
      -butyl cation is volatile as isobutylene or trapped by TFA.
      
  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: LCMS is preferred, as TLC is difficult in high-TFA concentrations.

  • Workup (Evaporation):

    • Concentrate the mixture to an oil on a rotary evaporator (bath < 40°C).

    • Azeotroping: To remove residual TFA, add 10 mL of Toluene or DCM and re-evaporate. Repeat 3 times. This is critical to remove trapped acid which can interfere with downstream biology or chemistry.

  • Isolation: Triturate the resulting oil with cold

    
     to induce solidification. If it remains an oil, use directly.
    

Quantitative Comparison of Methods

FeatureMethod A: HCl/DioxaneMethod B: TFA/DCM
Reaction Time 30–60 min60–120 min
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Hygroscopic Solid/Oil)
Stability High (Shelf-stable)Moderate (Acid traces promote degradation)
Purification Filtration (Simple)Azeotropic Evaporation (Tedious)
Side Reactions Low risk of esterification (if dry)Low risk
Suitability Recommended for Storage Recommended for Immediate Use

Critical Troubleshooting & QC

A. The "Methyl Ester" Trap

Problem: The LCMS shows a mass of [M+15] relative to the expected product. Cause: Use of Methanol (MeOH) as a solvent or co-solvent with HCl. Mechanism: Acid-catalyzed Fischer esterification of the free carboxylic acid. Solution: NEVER generate HCl in situ using Acetyl Chloride + Methanol for this specific substrate. Always use pre-made HCl in Dioxane or Ether.

B. Defluorination

Problem: Appearance of an olefinic proton in NMR (approx. 5.5-6.0 ppm) or mass loss of [M-20] (loss of HF). Cause: Excessive heating (>40°C) during evaporation or reaction. Solution: Keep all rotary evaporator baths below 35°C. The cyclobutane ring strain lowers the activation energy for elimination.

C. Analytical Validation (NMR)

Upon deprotection, the chemical shift of the


-proton (H1) and the fluorine (F3) will shift due to the change in protonation state of the amine.
  • 
     NMR:  Essential for verifying the integrity of the C-F bond. Expect a multiplet (due to H-F coupling) typically around -170 to -220 ppm (depending on cis/trans stereochemistry).
    
  • Stereochemistry: The coupling constants (

    
    ) in 
    
    
    
    NMR can distinguish between cis and trans isomers. Deprotection generally retains stereochemistry, but check for epimerization if harsh conditions were used.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[2] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2][3] Journal of Peptide Research, 58(4), 338–341.[2]

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for Boc chemistry).
  • McConathy, J., et al. (2010). syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.[4] Molecular Imaging and Contrast Agent Database (MICAD).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Boc-ON and Boc Deprotection Protocols.

Sources

Application

Application of [18F]FACBC in Prostate Cancer Diagnosis: A Technical Guide for Researchers and Clinicians

Introduction: The Evolving Landscape of Prostate Cancer Imaging The management of prostate cancer, a leading cause of cancer-related mortality worldwide, is critically dependent on accurate staging and localization of di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Prostate Cancer Imaging

The management of prostate cancer, a leading cause of cancer-related mortality worldwide, is critically dependent on accurate staging and localization of disease, particularly in the context of biochemical recurrence (BCR) following definitive therapy.[1] Conventional imaging modalities such as computed tomography (CT) and bone scintigraphy often lack the sensitivity to detect recurrent disease, especially at low prostate-specific antigen (PSA) levels.[2] This limitation has spurred the development of advanced molecular imaging techniques, among which Positron Emission Tomography (PET) has emerged as a powerful tool.

This document provides a comprehensive technical guide on the application of [18F]FACBC (fluciclovine), a synthetic amino acid analog, for PET imaging in prostate cancer. Approved by the U.S. Food and Drug Administration (FDA) and the European Commission (EC), [18F]FACBC has demonstrated significant clinical utility in detecting recurrent prostate cancer.[3][4] We will delve into the underlying mechanism of action, provide detailed protocols for its use, present comparative data, and discuss its role in the current diagnostic armamentarium.

Mechanism of Action: Targeting Upregulated Amino Acid Transport

The efficacy of [18F]FACBC as a PET tracer for prostate cancer lies in its ability to exploit a fundamental biological characteristic of tumor cells: their increased demand for amino acids to support rapid proliferation and protein synthesis.[5][6]

Prostate cancer cells exhibit an upregulation of transmembrane amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) and the alanine-serine-cysteine transporter 2 (ASCT2).[5] [18F]FACBC, a synthetic analog of the amino acid leucine, is actively transported into cancer cells via these overexpressed transporters.[5] Unlike natural amino acids, [18F]FACBC is not metabolized and becomes trapped within the cell, allowing for its detection by PET imaging.[5] This targeted accumulation provides a high tumor-to-background signal, enabling the visualization of cancerous lesions.

A key advantage of [18F]FACBC is its low urinary excretion.[2] This characteristic is particularly beneficial for detecting local recurrences in the prostate bed and pelvic lymph nodes, as it minimizes interference from radiotracer activity in the bladder, a common challenge with other PET agents.[7][8]

Diagram of [18F]FACBC Uptake Mechanism

Mechanism of [18F]FACBC Uptake in Prostate Cancer Cells cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell FACBC [18F]FACBC LAT1_ASCT2 Upregulated Amino Acid Transporters (LAT1, ASCT2) FACBC->LAT1_ASCT2 Transport Trapped_FACBC Trapped [18F]FACBC (Not Metabolized) LAT1_ASCT2->Trapped_FACBC Cellular_Metabolism Increased Amino Acid Demand for Protein Synthesis & Proliferation Cellular_Metabolism->LAT1_ASCT2 Drives Upregulation PET_Signal PET Signal Detection Trapped_FACBC->PET_Signal Emits Positrons [18F]FACBC PET/CT Experimental Workflow Patient_Prep Patient Preparation (Fasting, Hydration) Tracer_Admin [18F]FACBC Administration (370 MBq IV Bolus) Patient_Prep->Tracer_Admin Uptake Uptake Period (3-5 minutes) Tracer_Admin->Uptake Imaging PET/CT Imaging (Skull Base to Mid-Thigh) Uptake->Imaging Image_Processing Image Reconstruction & Analysis Imaging->Image_Processing Reporting Clinical Reporting Image_Processing->Reporting

Caption: Standardized workflow for [18F]FACBC PET/CT from patient preparation to final clinical reporting.

Image Interpretation

  • Normal Biodistribution: Physiologic uptake of [18F]FACBC is typically observed in the pancreas, liver, salivary glands, pituitary gland, and bone marrow. [5]* Pathologic Uptake: Foci of increased [18F]FACBC uptake that are greater than background and not consistent with normal biodistribution are considered suspicious for malignancy. Lesions are commonly found in the prostate bed, pelvic lymph nodes, and distant sites such as bone and soft tissues.

Conclusion and Future Directions

[18F]FACBC PET/CT is a well-established and valuable imaging modality for the detection of recurrent prostate cancer. Its unique mechanism of action, favorable biodistribution, and proven diagnostic performance, particularly in the setting of low PSA levels, make it an important tool for guiding patient management. While PSMA-targeted agents have shown higher detection rates in certain scenarios, [18F]FACBC maintains a complementary role, especially for local recurrence detection and in patients with PSMA-negative disease. Future research will continue to refine the optimal use of [18F]FACBC in conjunction with other imaging and therapeutic modalities to further personalize prostate cancer care.

References

  • The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis. Frontiers in Oncology. Available at: [Link]

  • 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis. Cancers (Basel). Available at: [Link]

  • Update on 18F-Fluciclovine PET for Prostate Cancer Imaging. Seminars in Roentgenology. Available at: [Link]

  • Role of 18F-Fluciclovine PET/CT in patients with biochemical recurrence of prostate cancer and a negative PSMA PET/CT: interim results from a prospective trial. Journal of Nuclear Medicine. Available at: [Link]

  • Fluciclovine (18F) PET/CT Impact on Clinical Management of Recurrent Prostate Cancer. Grand Rounds in Urology. Available at: [Link]

  • Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Contrast Media & Molecular Imaging. Available at: [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Diagnostics (Basel). Available at: [Link]

  • Detection Rate and Clinical Impact of PET/CT with 18F-FACBC in Patients with Biochemical Recurrence of Prostate Cancer: A Retrospective Bicentric Study. Diagnostics (Basel). Available at: [Link]

  • Recurrent Prostate Cancer Detection with anti-3-[18F] FACBC PET-CT: Comparison with Computed Tomography. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Fluorine-18 FACBC vs. Gallium-labelled PSMA-11 PET/CT for prostate cancer screening. VJOncology. Available at: [Link]

  • Diagnostic utility of (18)f-fluciclovine positron emission tomography (FACBC) in biochemically recurrent (BCR) prostate cancer (PCa) based on prior primary treatment modality for localized disease and the impact of FACBC findings on treatment selection. ASCO Publications. Available at: [Link]

  • Biodistribution and radiation dosimetry of the synthetic nonmetabolized amino acid analogue anti-18F-FACBC in humans. The Journal of Nuclear Medicine. Available at: [Link]

  • FDA approves Emory-developed prostate cancer imaging probe. Emory News Center. Available at: [Link]

  • FDA Approves 18F-Fluciclovine and 68Ga-DOTATATE Products. Journal of Nuclear Medicine. Available at: [Link]

  • Results from a prospective registry of 18F-Fluciclovine PET/CT use in prostate cancer management: a cautionary lesson for implementation of PSMA PET. UroToday. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Cyclobutane Amino Acids

Welcome to the technical support center for the synthesis of fluorinated cyclobutane amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated cyclobutane amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable and unique building blocks. The inherent ring strain of the cyclobutane core, combined with the unique electronic properties of fluorine, presents a distinct set of synthetic challenges. This resource provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your success in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated cyclobutane amino acids, offering explanations for the underlying causes and providing actionable solutions.

Low Yields in Deoxofluorination of Cyclobutanol Precursors

Question: I am attempting to introduce fluorine into my cyclobutane amino acid precursor via deoxofluorination of a hydroxyl group using DAST (diethylaminosulfur trifluoride), but I am consistently obtaining low yields of the desired fluorinated product. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low yields in deoxofluorination reactions of cyclobutanol derivatives are a common challenge, often stemming from the inherent strain of the four-membered ring and competing side reactions.[1][2]

Causality and Mechanistic Insights:

The mechanism of deoxofluorination with reagents like DAST involves the formation of an intermediate fluorosulfite ester, followed by an SN2-type displacement by fluoride. However, the strained cyclobutane ring can promote alternative reaction pathways:

  • Elimination: The formation of a carbocation intermediate, particularly at a secondary or tertiary carbon, can readily lead to E1 elimination, resulting in the formation of cyclobutene byproducts. This is often a significant issue in cyclobutane systems.[1]

  • Rearrangement: The strained carbocation intermediate can also undergo skeletal rearrangements, leading to undesired constitutional isomers.

  • Decomposition: The starting material or the desired product may be unstable under the reaction conditions, leading to decomposition.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Choice of Fluorinating Reagent Milder and more modern deoxofluorinating reagents can suppress side reactions.Consider using reagents like Deoxo-Fluor® or XtalFluor®, which are often more selective and can be used under milder conditions.[3]
Reaction Temperature Lower temperatures can disfavor elimination and rearrangement pathways.Perform the reaction at sub-ambient temperatures (e.g., -78 °C to 0 °C) and slowly warm to room temperature if necessary.
Solvent Choice The polarity and coordinating ability of the solvent can influence the reaction pathway.Use non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to minimize carbocation stabilization.
Substrate Protection Protecting groups on the amino and carboxyl functionalities are crucial to prevent side reactions.Ensure that the amino group is protected with a robust group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) and the carboxylic acid is esterified.[4][5]
Poor Stereoselectivity in the Synthesis of cis/trans Isomers

Question: I am struggling to control the stereochemical outcome of my reaction to produce a specific cis or trans isomer of a fluorinated cyclobutane amino acid. What factors influence the stereoselectivity, and how can I favor the formation of the desired isomer?

Answer:

Controlling the stereochemistry of substituents on a cyclobutane ring is a critical and often challenging aspect of the synthesis. The puckered nature of the cyclobutane ring and the subtle interplay of steric and electronic effects govern the facial selectivity of reactions.[6][7]

Causality and Mechanistic Insights:

The stereochemical outcome is determined at the bond-forming step that establishes the relative orientation of the substituents. Key factors include:

  • Steric Hindrance: The approach of a reagent will be directed to the less sterically hindered face of the cyclobutane ring. The size of existing substituents and the reagent itself are critical.

  • Directing Groups: Functional groups on the cyclobutane ring can direct incoming reagents through coordination or hydrogen bonding.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the thermodynamically more stable product (often the trans isomer to minimize steric repulsion) or the kinetically favored product.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Choice of Reducing Agent For the reduction of a ketone to a hydroxyl group, the size of the reducing agent can influence the direction of hydride attack.Use bulky reducing agents like L-Selectride® for potentially higher stereoselectivity compared to smaller reagents like sodium borohydride.
Catalyst Control in Hydrogenation In the reduction of a double bond, the catalyst and its coordination to the substrate can direct the stereochemical outcome.For hydrogenation of a cyclobutene, experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C) and solvents to influence the facial selectivity.
Protecting Group Strategy Bulky protecting groups can be used to block one face of the ring, directing the reagent to the opposite face.Employ sterically demanding protecting groups on nearby functionalities to influence the stereochemical course of a subsequent reaction.
Isomerization If a mixture of isomers is obtained, it may be possible to isomerize the undesired isomer to the desired one.Base- or acid-catalyzed epimerization at a stereocenter adjacent to a carbonyl group can sometimes be employed to enrich the desired isomer.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to fluorinated cyclobutane amino acids?

There are two primary strategies for synthesizing fluorinated cyclobutane amino acids:

  • Fluorination of a Pre-formed Cyclobutane Amino Acid Scaffold: This involves synthesizing a cyclobutane ring containing the amino acid moiety (or its precursor) and then introducing the fluorine atom(s) in a later step. Common fluorination methods include:

    • Nucleophilic Fluorination: Displacement of a leaving group (e.g., tosylate, mesylate) with a fluoride source (e.g., KF, CsF, TBAF). This often proceeds via an SN2 mechanism.

    • Deoxofluorination: Conversion of a hydroxyl group to a fluorine atom using reagents like DAST or Deoxo-Fluor®.[3][8]

    • Electrophilic Fluorination: Reaction of an enolate or other nucleophilic carbon center with an electrophilic fluorine source (e.g., Selectfluor®, NFSI).[8][9]

  • Construction of the Cyclobutane Ring with Fluorine Already Incorporated: This "building block" approach involves synthesizing a fluorinated cyclobutane derivative which is then further functionalized to introduce the amino acid group.[10][11] This can be advantageous as it avoids subjecting a potentially sensitive amino acid to harsh fluorination conditions. A notable method is the strain-release reaction of fluorinated bicyclo[1.1.0]butanes.[2]

Q2: How does the ring strain of cyclobutane affect the synthesis?

The significant ring strain of cyclobutane (approximately 26 kcal/mol) makes it more reactive than larger cycloalkanes.[12][13] This has several implications for synthesis:

  • Driving Force for Reactions: Ring strain can be a thermodynamic driving force for ring-opening reactions, which can be a desired synthetic transformation or an unwanted side reaction.[14]

  • Increased Reactivity: Bonds in the cyclobutane ring are weaker and more susceptible to cleavage under certain conditions.

  • Tendency for Elimination and Rearrangement: As mentioned in the troubleshooting guide, carbocationic intermediates on a cyclobutane ring are prone to elimination and rearrangement to relieve strain.[1]

Q3: What are the best practices for purifying polar fluorinated cyclobutane amino acids?

The combination of a polar amino acid moiety and a lipophilic fluorinated group can make purification challenging.

  • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for purifying these polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can provide good separation.

  • Ion-Exchange Chromatography: If the amino acid is in its zwitterionic form, ion-exchange chromatography can be a powerful purification technique.

  • Crystallization: If the compound is crystalline, recrystallization can be an effective method for obtaining high purity material. Experiment with different solvent systems.

Q4: What are the key NMR techniques for characterizing fluorinated cyclobutane amino acids?

1H and 13C NMR are standard, but for these compounds, 19F NMR is indispensable.[15]

  • 19F NMR: This technique is highly sensitive and provides a clean spectrum as there are no natural background signals in biological molecules.[16] The chemical shift of the fluorine nucleus is very sensitive to its local electronic environment, providing valuable structural information.

  • 1H-19F and 13C-19F Coupling: The coupling constants between fluorine and nearby protons or carbons can provide crucial information about the stereochemistry and conformation of the cyclobutane ring.[7][17] For example, the magnitude of the 3JHF coupling constant can help to distinguish between cis and trans isomers.

Q5: How can I improve the stability of my fluorinated cyclobutane intermediates during synthesis and storage?

Fluorinated compounds can sometimes be sensitive to certain conditions.

  • Moisture and Air Sensitivity: Some fluorinating reagents and fluorinated intermediates can be sensitive to moisture and air. It is good practice to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[18]

  • Temperature: Store intermediates at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition.[18]

  • Light Sensitivity: Some compounds may be light-sensitive. Store them in amber vials or protect them from light.

  • pH Stability: The stability of the amino acid protecting groups is pH-dependent. Maintain appropriate pH conditions during workup and purification to avoid premature deprotection.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Deoxofluorination of a Boc-Protected Cyclobutanol Amino Acid Ester

This protocol provides a general guideline. Specific conditions may need to be optimized for your substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected cyclobutanol amino acid ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Deoxofluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Boc-protected cyclobutanol amino acid ester in anhydrous DCM cool Cool to -78 °C start->cool add_dast Slowly add DAST cool->add_dast react Stir and warm to room temperature add_dast->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry purify Purify by column chromatography wash_dry->purify

Deoxofluorination Workflow Diagram
Troubleshooting Decision Tree for Low-Yielding Fluorination

Fluorination_Troubleshooting start Low Yield in Fluorination Reaction check_reagents Are reagents and solvents anhydrous and pure? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_side_products Are elimination or rearrangement products observed? yes_reagents->check_side_products action_reagents Use freshly distilled/dried solvents and pure reagents. no_reagents->action_reagents yes_side_products Yes check_side_products->yes_side_products no_side_products No check_side_products->no_side_products action_milder_conditions Use milder conditions: - Lower temperature - Milder fluorinating agent yes_side_products->action_milder_conditions check_starting_material Is starting material consumed? no_side_products->check_starting_material yes_sm_consumed Yes check_starting_material->yes_sm_consumed no_sm_consumed No check_starting_material->no_sm_consumed decomposition Decomposition of starting material or product observed? yes_sm_consumed->decomposition action_increase_reactivity Increase reactivity: - Higher temperature - More reactive fluorinating agent - Different solvent no_sm_consumed->action_increase_reactivity yes_decomp Yes decomposition->yes_decomp no_decomp No decomposition->no_decomp action_milder_reagent Use a less harsh fluorinating reagent. yes_decomp->action_milder_reagent final_optimization Further optimization of reaction time and stoichiometry may be needed. no_decomp->final_optimization

Fluorination Troubleshooting Decision Tree

References

  • Shyshkin, K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Brust, D., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

  • Jee, S., et al. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

  • Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]

  • Portiankin, A., et al. (2022). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. [Link]

  • Lin, F.-Y., & Roux, B. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

  • Wang, F., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters. [Link]

  • Chen, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukr. Bioorg. Acta. [Link]

  • Brust, D., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Chen, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. [Link]

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • K. C. Ramey, et al. (1966). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Shoup, T. M., et al. (2013). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters. [Link]

  • Forgó, P., & Kele, Z. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Periodica Polytechnica Chemical Engineering. [Link]

  • Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Protheragen Blog. [Link]

  • Lin, F.-Y., & Roux, B. (2019). Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conformation. ResearchGate. [Link]

  • Goud, E. V., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]

  • Ghosh, S., & Ghorai, M. K. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. Organic & Biomolecular Chemistry. [Link]

  • Cormanich, R. A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Physical Chemistry Chemical Physics. [Link]

  • Waser, J., et al. (2018). Synthesis of β-amino acid cyclobutane derivatives via the iron-catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

  • University of Wisconsin-Madison. Fluorine labeling of proteins for NMR studies. [Link]

  • Pitre, S. P., & Paquin, J.-F. (2018). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. The Journal of Organic Chemistry. [Link]

  • Royo, M., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Piva, O., et al. (2015). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

  • Zhang, C., et al. (2013). Exploring and exploiting polar-π interactions with fluorinated aromatic amino acids. Accounts of Chemical Research. [Link]

  • UAB. (2017). cyclobutane. SeRMN – NMR Service at UAB. [Link]

  • Sparr, C., & Jäger, V. (1999). Synthesis of (2-Deoxy-2-Fluoro-Glycosyl)Amino-Acids. Synlett. [Link]

  • Zlatopolskiy, B. D., et al. (2017). 18F-Fluorination of Unactivated C-H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Journal of the American Chemical Society. [Link]

  • Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Ismah, H., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. Molecules. [Link]

  • Forgó, P., & Kele, Z. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Periodica Polytechnica Chemical Engineering. [Link]

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Optimization

Technical Support Center: Synthesis of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

Welcome to the technical support center for the synthesis of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Fluorination Step

Question: My fluorination reaction of the hydroxyl- or triflate-substituted cyclobutane precursor is resulting in a low yield of the desired 3-fluoro product. What are the likely causes and how can I improve this?

Answer:

Low yields in the fluorination of cyclobutane rings are a common challenge, often stemming from competing elimination reactions and the stability of the carbocation intermediate.

Causality: The introduction of a fluorine atom onto a cyclobutane ring can be difficult due to steric hindrance and the electronic properties of the ring system.[1] Many fluorination attempts on similar precursors have been reported to be unsuccessful due to the formation of olefinic byproducts through the elimination of the leaving group (e.g., triflate) rather than the desired substitution.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low fluorination yield.

Actionable Solutions:

  • Solvent Selection: The choice of solvent is critical. For the fluorination of a triflate precursor, switching to tert-butanol (tBuOH) has been shown to be an efficient method for forming the desired fluoro-substituted cyclobutane.[2]

  • Fluoride Source: The source of the fluoride ion can significantly impact the reaction outcome. Cesium fluoride (CsF) is an effective fluoride source for this transformation.[2] In radiolabeling studies, K[18F]F with a cryptand like Kryptofix 2.2 has been successfully used for nucleophilic fluorination.[3]

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may help to favor the desired substitution reaction.

  • Leaving Group Stability: The triflate precursor can be unstable.[2] It is often recommended to use it directly in the next step without purification. Ensure the triflation reaction goes to completion before proceeding with fluorination.

Experimental Protocol: Fluorination of a Triflate Precursor

  • To a solution of the hydroxyl-substituted cyclobutane precursor in dichloromethane (CH2Cl2), add triflic anhydride at a controlled low temperature (e.g., -78 °C).

  • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Due to the instability of the triflate, use the crude product directly in the next step.[2]

  • In a separate flask, prepare a solution of cesium fluoride (CsF) in tert-butanol (tBuOH).

  • Add the crude triflate solution to the CsF solution and allow the reaction to proceed at a controlled temperature.

  • Monitor the reaction for the formation of the desired 3-fluoro product.

  • Upon completion, quench the reaction and proceed with aqueous workup and purification.

Issue 2: Side Reactions During Boc-Deprotection

Question: I am observing significant side products and a lower than expected yield after the final Boc-deprotection step. What could be going wrong?

Answer:

The acidic conditions required for Boc-deprotection can lead to unwanted side reactions, particularly alkylation of the product by the tert-butyl cation generated during the reaction.[][5]

Causality: The mechanism of Boc deprotection involves the protonation of the Boc group, followed by the loss of a tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates.[6] This reactive tert-butyl cation can then alkylate any nucleophilic sites on your target molecule, leading to impurities.[5]

Common Side Reactions:

  • Alkylation: The tert-butyl cation can alkylate the amino group of another molecule of the product or other nucleophilic functional groups.

  • Trifluoroacetylation: If using trifluoroacetic acid (TFA) for deprotection, a small amount of trifluoroacetylation of the newly formed amine can occur.[7]

Troubleshooting and Optimization:

Problem Cause Solution Reference
Alkylation Side ProductsReaction with tert-butyl cationAdd a scavenger such as anisole or triisopropylsilane to the deprotection mixture.[]
Incomplete DeprotectionInsufficient acid strength or reaction timeIncrease the concentration of TFA or extend the reaction time.[]
TrifluoroacetylationReaction with TFAUse a different acid, such as HCl in dioxane, for deprotection.[]

Experimental Protocol: Boc-Deprotection with Scavengers

  • Dissolve the Boc-protected 1-amino-3-fluorocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane (CH2Cl2).

  • Add a scavenger, such as anisole (1-2 equivalents), to the solution.

  • Add trifluoroacetic acid (TFA) to the mixture. A common ratio is 25-50% TFA in CH2Cl2.[]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Proceed with purification, which may involve precipitation, crystallization, or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is used to protect the amino group of the cyclobutane precursor.[] This prevents the amine from undergoing unwanted reactions during the fluorination and other synthetic steps. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions at the end of the synthesis.[][]

Q2: Are there any specific safety precautions I should take when working with fluorinating agents?

A2: Yes, working with fluorinating agents requires special care. Many fluorinating agents are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of the fluorinating agent you are using by consulting its Safety Data Sheet (SDS). Some fluorinated compounds can also be persistent in the environment and may have toxic metabolites.[9]

Q3: What are the best methods for purifying the final product?

A3: The purification of the final 1-amino-3-fluorocyclobutanecarboxylic acid can be challenging due to its zwitterionic nature.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[2]

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be passed through an ion-exchange resin to remove impurities.

  • Reverse-Phase Chromatography: In some cases, reverse-phase high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.

Q4: How can I confirm the stereochemistry of my final product?

A4: The synthesis can result in both syn and anti isomers.[10] The stereochemistry can be determined using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can often be used to distinguish between diastereomers based on coupling constants and chemical shifts.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the relative stereochemistry.[2]

References

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.
  • Contel, N. R., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(3), 200-205.
  • National Center for Biotechnology Information. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. PubChem Compound Summary for CID 9832850.
  • Sasajima, T., et al. (2013). Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. Nuclear Medicine and Biology, 40(6), 731-738.
  • Okubo, S., et al. (2010). A Preliminary Study of Anti-1-Amino-3- 18 F-Fluorocyclobutyl-1-Carboxylic Acid for the Detection of Prostate Cancer. Journal of Nuclear Medicine, 51(1), 66-69.
  • Yu, W., et al. (2009). Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent. Bioorganic & Medicinal Chemistry, 17(5), 1982-1990.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Camp, V. M., et al. (2008). Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection. Journal of Medicinal Chemistry, 51(20), 6335-6344.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS [Doctoral dissertation, University of Pittsburgh]. D-Scholarship@Pitt.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Reddy, K. S., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 8(40), 22615-22621.
  • Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(20), e202300185.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Romero-Fernández, M., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(18), 3340.
  • Márián, T., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8936.

Sources

Troubleshooting

Overcoming aggregation in peptides containing fluorinated amino acids

Topic: Overcoming Aggregation in Peptides Containing Fluorinated Amino Acids Welcome to the Fluorinated Peptide Support Hub Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation in Peptides Containing Fluorinated Amino Acids

Welcome to the Fluorinated Peptide Support Hub

Status: Operational | Lead Scientist: Dr. A. Vance | Context: High-Hydrophobicity & Fluorous-Phase Separation[1]

Executive Summary: Incorporating fluorinated amino acids (e.g., trifluoromethylalanine, hexafluoroleucine, pentafluorophenylalanine) is a powerful strategy to enhance metabolic stability, modulate potency, and increase membrane permeability.[1] However, it introduces a unique thermodynamic challenge: the "Fluorous Effect." Unlike standard hydrophobicity, fluorinated side chains preferentially self-associate, leading to "super-hydrophobic" aggregates that are resistant to standard chaotropes.[1]

This guide provides field-proven protocols to disrupt these aggregates during Synthesis (SPPS), Purification (HPLC), and Final Assay Formulation.

Module 1: Solid-Phase Peptide Synthesis (SPPS)

The Issue: "On-Resin Gelation." Fluorinated residues often induce early-onset


-sheet formation or fluorous clustering on the resin.[1] This collapses the resin matrix, preventing reagent access and leading to deletion sequences (missing amino acids).
Troubleshooting Protocol: The "Chaos" Strategy

Objective: Disrupt inter-chain hydrogen bonding and fluorous stacking during coupling.

Step 1: Solvent Engineering (The "Magic Mixtures")

Standard DMF is often insufficient to solvate fluorinated chains.

  • Recommendation: Switch the main solvent to NMP (N-methyl-2-pyrrolidone) or use a binary mixture.[1]

  • The "Fluorous Breaker" Solvent System:

    • Base: DMF or NMP[1][2]

    • Additive: 10% to 20% DMSO (Dimethyl sulfoxide) or TFE (2,2,2-Trifluoroethanol).[1]

    • Why? DMSO disrupts hydrogen bonds; TFE solvates the fluorinated side chains, preventing them from clustering.

Step 2: Thermal Disruption
  • Protocol: Perform coupling reactions at 50°C - 75°C using microwave irradiation.

  • Caution: Avoid heating if using Cysteine or Histidine (risk of racemization).[1] For fluorinated residues, use DIC/Oxyma activation, which is more stable at high temperatures than HATU/DIEA.[1]

Step 3: Backbone Protection (The "Kink" Method)

If the sequence contains >3 consecutive hydrophobic/fluorinated residues, you must mechanically prevent aggregation.

  • Insert Pseudoprolines: Use dipeptide building blocks (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) at positions

    
     or 
    
    
    
    relative to the fluorinated block.[1]
  • Isoacyl Dipeptides: If pseudoprolines aren't available, use Dmb (2,4-dimethoxybenzyl) protection on the backbone amide nitrogen to physically block H-bonding.[1]

Module 2: Purification & Chromatography

The Issue: "The Broad Peak Nightmare." Fluorinated peptides often elute as broad, tailing peaks or disappear completely (precipitate) inside the C18 column due to extreme retention.

Troubleshooting Protocol: Fluorous-Mobile Phase HPLC

Objective: Match the mobile phase polarity to the "fluorous" nature of the peptide.

Solvent Compatibility Matrix
ComponentStandard ProtocolFluorinated Protocol (Recommended) Why?
Stationary Phase C18 (Octadecyl)C4 (Butyl) or Phenyl-Hexyl C18 is too hydrophobic; C4 reduces retention time; Phenyl interacts via

stacking (good for Phe(F) derivatives).[1]
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAMaintain ion-pairing.[1]
Mobile Phase B Acetonitrile (ACN)ACN + 10-20% TFE or Isopropanol TFE (Trifluoroethanol) competes for fluorous interactions, "eluting" the aggregates.[1]
Column Temp Ambient (25°C)Elevated (60°C) Increases mass transfer kinetics and disrupts aggregates.[1]
Step-by-Step Purification Workflow
  • Solubilization: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) first.[1] This is the only solvent guaranteed to monomerize fluorous aggregates. Dilute with water/ACN only immediately before injection.[1]

  • Column Heating: Set column oven to 60°C.

  • Gradient: Start with a high organic hold (e.g., 20% B) rather than 0% B to prevent precipitation at the head of the column.

  • Detection: Monitor at 214 nm (amide bond) and, if possible, 280 nm (if aromatic residues are present). Note that fluorinated Phe analogs often have shifted absorbance maxima.[1]

Module 3: Storage & Assay Formulation

The Issue: "The Invisible Loss." Peptides look pure by HPLC but show low activity or inconsistent concentration in biological assays.[1] This is due to adsorption to plasticware or formation of "silent" colloidal aggregates.[1]

Diagnostic: The 19F-NMR Check

Before running bioassays, validate the structural state.

  • Dissolve peptide in assay buffer with 10% D2O.[1]

  • Acquire a 1D 19F-NMR spectrum.[1]

    • Sharp Peaks: Monomeric/Defined structure.[1]

    • Broad/Missing Peaks: Aggregated (Solid-like behavior results in extreme line broadening).[1]

Formulation Guide
  • Plasticware: Use Low-Bind (Siliconized) tubes.[1] Fluorinated peptides stick avidly to standard polypropylene.[1]

  • Stock Solution: Store stocks in DMSO or HFIP (if allowable).[1] Never store in aqueous buffer at 4°C (promotes fibrillation).[1]

  • Assay Additives: Add 0.01% Tween-20 or Pluronic F-127 to the assay buffer.[1] This acts as a surfactant to coat the hydrophobic/fluorous patches and prevent surface adsorption.

Visualizing the Solution

Diagram 1: The Aggregation Mechanism & Troubleshooting Logic

FluorinatedPeptideLogic Start Fluorinated Peptide Synthesis/Purification Effect The Fluorous Effect: Preferential F-F Self-Association Start->Effect Thermodynamic Driver SPPS_Issue SPPS Issue: Incomplete Coupling (Resin Collapse) Effect->SPPS_Issue During Assembly HPLC_Issue HPLC Issue: Broad Peaks / Precipitation Effect->HPLC_Issue During Isolation SPPS_Sol Solution: 1. Use NMP/DMSO 2. Heat to 70°C 3. Pseudoprolines SPPS_Issue->SPPS_Sol Troubleshoot HPLC_Sol Solution: 1. C4 Column (Lower Hydrophobicity) 2. Add TFE to Mobile Phase 3. Solubilize in HFIP HPLC_Issue->HPLC_Sol Troubleshoot

Caption: The "Fluorous Effect" requires distinct interventions at synthesis (thermal/solvent disruption) and purification (fluorinated mobile phases) stages.[3]

Frequently Asked Questions (FAQs)

Q1: My peptide dissolves in DMSO but crashes out when I add water. How do I purify it? A: This is classic "fluorous phase separation."[1] Do not use water as the primary diluent for injection. Dissolve the peptide in HFIP or TFE (Trifluoroethanol). Inject this solution directly onto the HPLC (keep injection volume small, <500 µL). The high organic content will elute the peptide, but the column equilibration will prevent it from crashing immediately.

Q2: I see a mass shift of +12 or +24 Da. Is this an oxidation? A: Unlikely if you are using fluorinated residues.[1] This is often a methylene bridge formation if you used DCM as a solvent with certain scavengers, or it could be a deletion sequence masking as an impurity.[1] However, with fluorinated peptides, check for incomplete deprotection of the Fmoc group if the aggregation was severe.

Q3: Can I use standard polystyrene resin? A: It is risky.[1] Standard polystyrene (PS) is hydrophobic.[1] Adding a fluorinated peptide creates a "hydrophobic-on-hydrophobic" collapse.[1] Switch to PEG-based resins (e.g., ChemMatrix, TentaGel).[1] The PEG chains solvate the peptide better and swell in the polar solvents needed to keep the peptide accessible.

Q4: Why is my yield so low even though the coupling looked complete by Kaiser test? A: The Kaiser test (ninhydrin) detects free amines. If your peptide aggregated, the N-terminus might be buried inside a "fluorous core," making it inaccessible to the ninhydrin reagent. You likely had a false negative . Use the Chloranil test (more sensitive for secondary amines/aggregates) or perform a micro-cleavage to verify chain length by MS after every 3-4 residues.

References

  • Marsh, E. N. G. (2014).[1] "Fluorine: a new element in the design of proteins and peptides."[4] Accounts of Chemical Research. Link[1]

  • Salwiczek, M., et al. (2012).[1] "Position-dependent effects of fluorinated amino acids on the hydrophobic core formation of a coiled-coil peptide." Chemistry – A European Journal.[1] Link[1]

  • Pomerantz, W. C., et al. (2010).[1] "Profiling the thermodynamic stability of a fluorinated protein." Angewandte Chemie International Edition. Link[1]

  • Vergelati, C., et al. (2020).[1][5] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology. Link

  • Biotage Application Notes. (2023). "Tips for Success in Solid Phase Peptide Synthesis." Link

Sources

Optimization

Technical Support Center: Chiral Integrity in Peptide Synthesis

A Senior Application Scientist's Guide to Minimizing Racemization During Amino Acid Coupling Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Racemization During Amino Acid Coupling

Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the persistent challenge of racemization during the coupling of chiral amino acids. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to make informed decisions in your experimental design, ensuring the chiral purity and, ultimately, the biological activity of your synthetic peptides.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during peptide synthesis that are indicative of racemization. Each issue is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.

Issue 1: My final peptide product shows significant diastereomeric impurities upon chiral HPLC analysis, particularly after coupling a specific amino acid.

Probable Causes:

  • Inappropriate Coupling Reagent: The activating agent is too reactive or is used without a racemization-suppressing additive, leading to the formation of a stable oxazolone intermediate.

  • Excessive Base Strength or Concentration: The organic base used is strong enough to abstract the α-proton from the activated amino acid or the oxazolone intermediate.

  • Prolonged Activation Time: The activated amino acid is allowed to sit for too long before the nucleophile (the N-terminus of the growing peptide chain) is introduced, increasing the window for racemization.

  • High Reaction Temperature: Elevated temperatures accelerate the rate of both coupling and racemization, often favoring the latter.

  • Susceptible Amino Acid Residue: Certain amino acids, such as Histidine (His) and Cysteine (Cys), are inherently more prone to racemization.[1][2][3]

Step-by-Step Resolution Protocol:

  • Re-evaluate Your Coupling Reagent and Additive System:

    • Action: If you are using a carbodiimide like DCC or DIC alone, immediately incorporate an additive.[4][5] The gold standards are HOBt (1-hydroxybenzotriazole) or, for better suppression, HOAt (1-hydroxy-7-azabenzotriazole).[1] For a safer, non-explosive alternative with high efficiency, consider OxymaPure®.[4][5]

    • Causality: Additives like HOBt, HOAt, and OxymaPure react with the initial O-acylisourea intermediate formed by the carbodiimide. This reaction forms an active ester that is more reactive towards the desired amine nucleophile than it is towards intramolecular cyclization to the oxazolone. This kinetically favors the peptide bond formation over the racemization pathway.

  • Optimize the Base:

    • Action: If using a strong base like DIPEA (N,N-diisopropylethylamine), consider switching to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.

    • Causality: Weaker bases are less likely to abstract the acidic α-proton.[6] Steric hindrance can also disfavor the proton abstraction from the chiral center.

  • Control Reaction Times and Temperature:

    • Action: Perform the activation of the amino acid in situ in the presence of the resin-bound peptide. Minimize the time between the addition of the coupling reagent and the completion of the coupling. If racemization persists, lower the reaction temperature to 0 °C or below.

    • Causality: Lower temperatures decrease the rate of oxazolone formation and proton abstraction.[4] Minimizing the lifetime of the activated species reduces the probability of racemization.

  • Special Strategy for Problematic Residues (e.g., His, Cys):

    • Action: For Histidine, ensure the imidazole side chain is appropriately protected (e.g., with a Trityl group) to reduce its basicity.[1] For Cysteine, using pre-formed, highly reactive building blocks like Fmoc-Cys(Trt)-OPfp esters can reduce the risk of racemization during coupling.[4] Alternatively, a combination of DIC and HOBt (or its safer analogs) is often a reliable method for coupling Fmoc-Cys(Trt)-OH.[4]

    • Causality: The free Nπ in the imidazole moiety of histidine can catalyze epimerization.[3] Protecting this group mitigates this effect. For cysteine, the use of pre-activated esters avoids the in-situ activation step where racemization is most likely to occur.

Issue 2: My peptide synthesis is sluggish, and forcing the reaction with higher temperatures or longer reaction times is leading to racemization.

Probable Causes:

  • Sterically Hindered Coupling: The amino acid being coupled or the N-terminal amino acid of the peptide chain is sterically bulky (e.g., Val, Ile, Aib), slowing down the coupling reaction.

  • Peptide Aggregation: The growing peptide chain on the solid support is aggregating, limiting the accessibility of the N-terminal amine.[1]

Step-by-Step Resolution Protocol:

  • Employ a High-Efficiency, Low-Racemization Coupling Reagent:

    • Action: Switch to a phosphonium-based (e.g., PyBOP®, PyAOP) or an aminium/uronium-based (e.g., HBTU, HATU, COMU) coupling reagent.[4][7] COMU, in particular, has shown excellent performance with reduced epimerization.[4][7]

    • Causality: These reagents are highly efficient and can drive sterically hindered couplings to completion more quickly, reducing the need for extended reaction times or elevated temperatures that promote racemization.

  • Disrupt Peptide Aggregation:

    • Action: Change the solvent system. N-methylpyrrolidone (NMP) is generally better at solvating peptides than Dimethylformamide (DMF). Adding a small amount of a chaotropic agent like DMSO can also help.[1] Sonication during the coupling step can also physically disrupt aggregation.[1]

    • Causality: By improving the solvation of the peptide-resin, the reactive sites become more accessible, allowing the coupling reaction to proceed more efficiently.

  • Consider Microwave-Assisted Peptide Synthesis (MAPS):

    • Action: If available, utilize a microwave peptide synthesizer.

    • Causality: Microwave energy can accelerate the coupling reaction significantly, often allowing for complete coupling in minutes. This drastic reduction in reaction time minimizes the opportunity for racemization, even at slightly elevated temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization during peptide coupling?

A1: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[2][4][8] The activated carboxyl group of an Nα-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers.[4][8] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but it can still occur under forcing conditions.[4]

  • Direct Enolization (α-Abstraction): This involves the direct removal of the α-proton from the activated amino acid by a base to form an enolate, which then reprotonates to a racemic mixture.[4][9]

The formation of the oxazolone is generally considered the predominant source of racemization in peptide synthesis.[8]

Q2: How do I choose the right coupling reagent to minimize racemization?

A2: The choice of coupling reagent is critical. Here is a comparative overview:

Coupling Reagent ClassExamplesRacemization PotentialBest For
Carbodiimides DCC, DIC, EDCHigh (without additives)General use, but always with an additive like HOBt, HOAt, or OxymaPure.[4][10]
Phosphonium Salts BOP, PyBOP®, PyAOPLow to ModerateSterically hindered couplings, cyclizations.[4]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMULowFast and efficient couplings. HATU and COMU are particularly effective at suppressing racemization.[4][7][10]
Pre-formed Active Esters OPfp, ONSu estersVery LowCoupling of racemization-prone amino acids like Cys and His.[4]

For most applications, a modern aminium/uronium salt like COMU or HATU, or a carbodiimide like DIC in combination with OxymaPure, provides an excellent balance of high coupling efficiency and low racemization.[4][7]

Q3: What is the role of the Nα-protecting group in preventing racemization?

A3: The Nα-protecting group plays a crucial role. Urethane-type protecting groups like Fmoc and Boc are designed to suppress racemization.[4] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to participate in the formation of the oxazolone ring. This is why racemization is a much greater concern during fragment condensation (coupling two peptides) where the N-terminal residue of the activated peptide fragment is protected by an acyl group (the preceding amino acid), which does not offer this electronic protection.

Q4: How can I accurately quantify the level of racemization in my synthetic peptide?

A4: Quantifying racemization requires separating and detecting the resulting diastereomers. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The crude peptide is analyzed on a chiral stationary phase that can resolve the diastereomers.

  • Gas Chromatography (GC) on a Chiral Column: This method requires the peptide to be hydrolyzed back to its constituent amino acids, which are then derivatized to make them volatile. The derivatized amino acids are then analyzed on a chiral GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may have distinct signals in the NMR spectrum, allowing for quantification.[11]

  • Enzymatic Digestion: Certain enzymes are stereospecific and will only digest peptides containing L-amino acids. The resistance of a portion of the peptide to digestion can indicate the presence of D-amino acids.

Section 3: Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathway for racemization and a generalized workflow for minimizing it.

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling L_AA L-Amino Acid (Nα-Protected) Activated_AA Activated L-Amino Acid (e.g., O-Acylisourea ester) L_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide_Bond Peptide Bond Formation (L-configuration retained) Activated_AA->Peptide_Bond + Peptide-Resin (R-NH2) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ D_Oxazolone D-Oxazolone Enolate->D_Oxazolone + H+ D_Peptide Racemized Peptide (D-configuration incorporated) D_Oxazolone->D_Peptide + Peptide-Resin (R-NH2) workflow start Start: Couple Chiral Amino Acid reagent_choice Select Coupling Reagent & Additive (e.g., DIC/OxymaPure or COMU) start->reagent_choice conditions Set Reaction Conditions - Solvent: NMP - Temperature: 0°C to RT - Base: NMM or Collidine reagent_choice->conditions protocol Execute Coupling Protocol - In-situ activation - Monitor reaction completion conditions->protocol analysis Analyze Crude Peptide (Chiral HPLC) protocol->analysis check Racemization < 1%? analysis->check end Proceed to Next Cycle check->end Yes troubleshoot Troubleshoot: - Lower Temperature - Change Reagent/Base - Use Pre-activated Ester check->troubleshoot No troubleshoot->reagent_choice

Caption: Workflow for minimizing racemization during coupling.

References

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Wuhan Mulei New Material Co., Ltd. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Wuhan Mulei New Material Co., Ltd. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Kawasak, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Ismail, M. F. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Yan, T., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • Ramirez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]

  • AAPPTEC. (n.d.). SYNTHESIS NOTES. AAPPTEC. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Boc-Protected Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the storage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the storage and stability of Boc-protected amino acids. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Critical Role of Starting Material Quality

In peptide synthesis, the quality of the building blocks is paramount. Boc-protected amino acids, while robust under many conditions, are susceptible to degradation during storage, which can lead to failed couplings, difficult purifications, and ambiguous results. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Boc-protected amino acids?

For long-term storage, it is recommended that Boc-protected amino acids be stored at low temperatures, typically -20°C, in a dark and dry environment.[1] Some suppliers suggest 5°C is also acceptable for long-term storage.[] The key is to minimize exposure to three primary environmental factors: heat, moisture, and light.

  • Heat: Elevated temperatures can accelerate degradation. While many Boc-amino acids are stable at room temperature for short periods, prolonged exposure can lead to decomposition.[1]

  • Moisture: Water is a critical factor in the degradation of these compounds. It can facilitate hydrolysis of the Boc group and other side-chain protecting groups, and promote other degradation pathways.[3] Always allow refrigerated or frozen containers to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[][3]

  • Light: Some amino acids, particularly Tryptophan, are sensitive to light and can undergo photo-oxidation.[4] Storing in amber vials or in the dark is a crucial preventative measure.[1]

ParameterRecommended ConditionRationale
Temperature -20°C (preferred) or 5°CSlows down chemical degradation pathways.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Minimizes exposure to moisture and oxygen.
Light Dark (e.g., amber vials)Prevents photo-sensitive degradation.
Container Tightly sealedPrevents contamination from atmospheric moisture.[]
Q2: I left my Boc-amino acids at room temperature for a week. Are they still usable?

While not ideal, many Boc-protected amino acids are stable for several days to weeks at room temperature, provided they are kept dry and sealed from light.[3] However, the stability can vary significantly between different amino acids. For instance, some reagents like BOC-ON can undergo gradual decomposition with the evolution of carbon dioxide after several weeks at room temperature.[1]

Recommendation: Before using the material in a critical synthesis, it is highly advisable to perform a quality control check. A simple Thin-Layer Chromatography (TLC) analysis can often reveal gross degradation, while a more sensitive technique like High-Performance Liquid Chromatography (HPLC) will provide a quantitative assessment of purity.

Troubleshooting Guide: Common Issues and Solutions
Issue 1: My peptide synthesis is failing at the glutamine coupling step. What could be the problem with my Boc-Gln-OH?

Core Problem: You are likely encountering a common and often overlooked issue: the degradation of Boc-Gln-OH into Boc-pyroglutamic acid (Boc-pGlu-OH) during storage.

Causality: The side-chain amide of glutamine can act as an internal nucleophile, attacking the alpha-carbonyl carbon. This intramolecular cyclization reaction forms a stable five-membered lactam ring, releasing ammonia. This process is accelerated by heat and the presence of moisture. While this reaction can occur during peptide synthesis, it is also a known storage-related degradation pathway.[5]

Why it causes synthesis failure: The resulting Boc-pGlu-OH has a protected N-terminus but its carboxyl group is now part of the lactam ring, rendering it unable to be activated and coupled to the free amine of the growing peptide chain. This effectively acts as a chain terminator, leading to a truncated peptide sequence and significantly lower yields of your desired product.

G cluster_0 Degradation of Boc-Gln-OH cluster_1 Impact on Peptide Synthesis Boc_Gln_OH Boc-Gln-OH Boc_pGlu_OH Boc-pyroglutamic acid Boc_Gln_OH->Boc_pGlu_OH Intramolecular Cyclization (Heat, Moisture) NH3 Ammonia (NH3) Boc_Gln_OH->NH3 releases Failed_Coupling Coupling Failure (Truncated Peptide) Boc_pGlu_OH->Failed_Coupling Peptide_Chain Growing Peptide Chain with free N-terminus Peptide_Chain->Failed_Coupling Cannot couple with Boc-pGlu-OH

Caption: Degradation of Boc-Gln-OH to Boc-pyroglutamic acid and its impact on peptide synthesis.

Troubleshooting and Validation Protocol:

  • Assess Purity via HPLC: Analyze your Boc-Gln-OH sample using the protocol below. The Boc-pGlu-OH impurity will typically have a different retention time.

  • Use Fresh Reagent: If significant degradation is detected, discard the old batch and use a fresh, unopened vial of Boc-Gln-OH.

  • Storage Best Practices: Store Boc-Gln-OH and other sensitive amino acids at -20°C in a desiccator.

Issue 2: My analytical HPLC of a crude peptide containing Methionine shows a peak with a +16 Da mass difference. What happened?

Core Problem: Your Boc-Met-OH starting material has likely undergone oxidation to form Boc-Methionine sulfoxide (Boc-Met(O)-OH).

Causality: The thioether side chain of methionine is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The addition of an oxygen atom to the sulfur results in a mass increase of 16 Da. This oxidation can occur during storage of the Boc-Met-OH monomer or during subsequent handling and synthesis steps.[][7]

Why it's a problem: While the oxidized monomer can still be incorporated into the peptide chain, the resulting peptide will have a methionine sulfoxide residue instead of a methionine. This modification alters the peptide's polarity, structure, and potentially its biological activity. Removing this impurity during purification can be challenging.

Troubleshooting and Validation Protocol:

  • Check the Monomer: Analyze your Boc-Met-OH stock by HPLC or mass spectrometry to confirm the presence of the oxidized form.

  • Preventative Storage: Store Boc-Met-OH under an inert atmosphere (e.g., argon) at -20°C to minimize exposure to oxygen.

  • Use Scavengers: During the final cleavage of the peptide from the resin, the use of scavengers in the TFA cocktail is crucial. However, oxidation can also occur to some extent during the Boc-removal steps in Boc/Bzl chemistry.[][7]

  • Reduction Step: If your peptide has already been synthesized with the oxidized methionine, it is sometimes possible to reduce the sulfoxide back to the thioether post-synthesis, though this adds complexity to your workflow.

Issue 3: I'm observing unexpected disulfide-linked dimers in my crude peptide product that should be a monomeric cysteine-containing peptide.

Core Problem: Your Boc-Cys-OH has likely experienced premature deprotection of the thiol group and subsequent oxidative dimerization during storage or handling.

Causality: The thiol group of cysteine is highly reactive and prone to oxidation, which leads to the formation of a disulfide bond between two cysteine molecules, forming cystine. While side-chain protecting groups (e.g., Trt, Acm) are used to prevent this, these groups can be labile under certain conditions. For example, trace acidity in the presence of moisture can lead to partial loss of the protecting group, exposing the free thiol. Once exposed, the thiol can be readily oxidized by atmospheric oxygen.

G cluster_0 Degradation of Boc-Cys(PG)-OH Boc_Cys_PG Boc-Cys(PG)-OH (PG = Protecting Group) Boc_Cys_SH Boc-Cys-SH (Deprotected) Boc_Cys_PG->Boc_Cys_SH Loss of PG (Trace Acid, Moisture) Dimer Boc-Cystine-OH (Disulfide Dimer) Boc_Cys_SH->Dimer Oxidation (O2) Boc_Cys_SH->Dimer

Caption: Premature deprotection and oxidation of Boc-Cys-OH leading to disulfide dimer formation.

Troubleshooting and Validation Protocol:

  • Purity Analysis: Use HPLC to check for the presence of the dimeric form in your Boc-Cys(PG)-OH starting material.

  • Proper Handling: Handle cysteine derivatives under an inert atmosphere whenever possible.

  • Check pH: Ensure that solvents and other reagents used with cysteine derivatives are free from acidic or basic contaminants.

  • Use Robust Protecting Groups: The choice of side-chain protecting group is critical. For Boc-based synthesis, groups like 4-methylbenzyl (Meb) are very stable to TFA and require HF for removal, offering good stability.[5]

Experimental Protocols for Quality Control

A self-validating system requires routine checks of starting material integrity. Here are standardized protocols for assessing the purity of your Boc-protected amino acids.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity and can resolve common impurities like deprotected amino acids or pyroglutamate derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (return to initial conditions)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the Boc-amino acid in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: The main peak corresponds to the pure Boc-amino acid. Earlier eluting peaks may indicate more polar impurities such as the free amino acid, while later eluting peaks could be less polar impurities. For Boc-Gln-OH, Boc-pGlu-OH will have a distinct retention time.

Protocol 2: Purity and Identity Verification by ¹H NMR Spectroscopy

NMR provides structural information and can be used to confirm the identity of the compound and the presence of the Boc protecting group.

  • Instrumentation: NMR spectrometer (300 MHz or higher is sufficient).

  • Sample Preparation: Dissolve 5-10 mg of the Boc-amino acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a drop of D₂O to identify exchangeable protons (e.g., -NH, -COOH).

  • Key Signals to Observe:

    • Boc Group: A characteristic singlet peak at approximately 1.4 ppm, integrating to 9 protons. The presence and correct integration of this peak are strong indicators of the integrity of the Boc group.

    • Alpha-Proton: The chemical shift of the α-proton will vary depending on the amino acid but is a key indicator of its identity.

    • Side-Chain Protons: The signals from the side-chain protons should be consistent with the expected structure.

  • Interpretation: The absence of unexpected signals and the correct integration ratios of the key peaks confirm the purity and identity of the material. The presence of a signal around 8 ppm (for the free amine) could indicate deprotection.

References
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Peptide Handling, dissolution & Storage - NIBSC. (n.d.). Retrieved January 27, 2026, from [Link]

  • BOC-N-IN-BOC-L-TRYPTOPHAN - ChemBK. (2024, April 9). Retrieved January 27, 2026, from [Link]

  • Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. (2023, November 1). EurekAlert!. Retrieved January 27, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013, May 6). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing Stereoselectivity in Fluorocyclobutane Ring Formation

Welcome to the Technical Support Center for the stereoselective synthesis of fluorocyclobutane rings. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of fluorocyclobutane rings. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of constructing these valuable fluorinated scaffolds. Fluorocyclobutanes are increasingly important motifs in pharmaceuticals and agrochemicals, owing to the unique conformational constraints and electronic properties imparted by the fluorine atom(s) and the cyclobutyl core. However, achieving precise control over the stereochemistry during their synthesis can be a significant challenge.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the mechanistic underpinnings of common synthetic strategies, providing not just solutions, but a deeper understanding of the "why" behind the experimental choices. Our goal is to empower you to diagnose and resolve issues in your own research, leading to more efficient and successful synthetic outcomes.

Section 1: Troubleshooting Asymmetric Catalysis in Fluorocyclobutane Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, offering an elegant means to access enantioenriched products. However, achieving high levels of stereoselectivity in the formation of fluorocyclobutane rings often requires careful optimization of the catalyst system and reaction conditions. This section addresses common issues encountered in these reactions.

FAQ 1.1: Why am I observing low enantioselectivity in my Rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene?

Common Observation: You are attempting a Rh-catalyzed asymmetric hydroboration to generate a chiral fluorocyclobutane derivative, but the enantiomeric excess (ee) of your product is disappointingly low.

Underlying Causes and Troubleshooting Strategies:

The enantioselectivity of Rh-catalyzed hydroborations is critically dependent on the creation of a well-defined chiral pocket around the metal center, which in turn is influenced by the choice of chiral ligand, solvent, and reaction temperature.

  • Ligand Choice is Paramount: The structure of the chiral ligand directly dictates the stereochemical outcome of the reaction. The ligand's steric and electronic properties influence the facial selectivity of the alkene insertion into the Rh-H or Rh-B bond.[1]

    • Troubleshooting:

      • Screen a Library of Ligands: If you are using a standard chiral phosphine ligand (e.g., BINAP, Josiphos), consider screening a panel of ligands with varying steric bulk and electronic properties. For instance, ligands with larger substituents can create a more restricted chiral pocket, potentially enhancing enantioselectivity.[1]

      • Consider Ligand Bite Angle: The bite angle of a bidentate phosphine ligand can significantly impact the geometry of the catalytic complex and, consequently, the enantioselectivity. Experiment with ligands that have different bite angles.

      • Fluorinated Ligands: The use of fluorinated chiral ligands can modulate the electronic properties of the catalyst, sometimes leading to improved selectivity through favorable electronic interactions or altered catalyst stability.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalytic complex and the transition state, thereby affecting enantioselectivity.

    • Troubleshooting:

      • Vary Solvent Polarity: Screen a range of solvents with different polarities (e.g., THF, toluene, dichloromethane). A less coordinating solvent might lead to a more tightly bound substrate-catalyst complex and improved stereochemical communication.

      • Check for Coordinating Impurities: Ensure your solvent is anhydrous and free of coordinating impurities that could compete with the substrate for binding to the rhodium center.

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy available to overcome the energy difference between the diastereomeric transition states.

    • Troubleshooting:

      • Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.

Illustrative Workflow for Optimizing Enantioselectivity:

G start Low Enantioselectivity Observed ligand_screen Screen Chiral Ligands (Vary Sterics & Electronics) start->ligand_screen solvent_screen Optimize Solvent (Polarity & Coordinating Ability) ligand_screen->solvent_screen If ee improves, but is still suboptimal temp_screen Lower Reaction Temperature solvent_screen->temp_screen Further optimization analysis Analyze ee by Chiral HPLC/NMR temp_screen->analysis analysis->ligand_screen ee still low, try new ligand class success High Enantioselectivity Achieved analysis->success ee > 95%

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Navigating the Challenges of [2+2] Photocycloadditions

Visible-light-induced [2+2] photocycloadditions are a powerful and increasingly popular method for constructing cyclobutane rings under mild conditions. However, these reactions are not without their own set of challenges, often related to side reactions and regioselectivity.

FAQ 2.1: My visible-light-induced [2+2] photocycloaddition is producing a complex mixture of products, including what appears to be cis/trans isomers of my starting alkene. What is happening and how can I improve the yield of the desired cyclobutane?

Common Observation: Instead of a clean conversion to the desired fluorocyclobutane, your reaction mixture contains significant amounts of starting material isomers and other byproducts, making purification difficult and lowering your overall yield.

Underlying Causes and Troubleshooting Strategies:

A major competing pathway in [2+2] photocycloadditions is the photochemical cis/trans isomerization of the alkene substrates.[3] This occurs when the excited state of the alkene relaxes back to the ground state without undergoing cycloaddition, leading to a loss of stereochemical integrity. Additionally, other photochemical degradation pathways can lead to byproduct formation.

  • Mechanism of Isomerization: Upon photoexcitation, the π-bond of the alkene is weakened, allowing for rotation around the carbon-carbon single bond. If the excited state lifetime is too long or if the concentration of the reaction partner is too low, the molecule may simply isomerize and return to the ground state.

  • Optimizing Reaction Conditions to Favor Cycloaddition:

    • Increase Concentration: A higher concentration of the reacting alkenes will increase the probability of a productive bimolecular collision leading to cycloaddition before isomerization or degradation can occur.

      • Troubleshooting: Perform a concentration screen, starting from your current conditions and incrementally increasing the concentration of both alkene partners.

    • Choice of Photosensitizer: The energy and lifetime of the excited state are crucial. The photosensitizer should efficiently transfer energy to the substrate to promote the desired reaction without leading to unwanted side reactions.

      • Troubleshooting: If using a photosensitizer, ensure its triplet energy is appropriate for the reaction. You may need to screen different photosensitizers. For direct irradiation, the wavelength of light can be critical.

    • Solvent Viscosity: A more viscous solvent can restrict molecular motion, potentially disfavoring the bond rotation required for isomerization.

      • Troubleshooting: Consider running the reaction in a more viscous solvent, but be mindful of potential solubility issues.

Proposed Mechanism for [2+2] Photocycloaddition and Competing Isomerization:

G cluster_0 Photochemical Excitation cluster_1 Reaction Pathways A Alkene (cis or trans) B Excited State Alkene* A->B C [2+2] Cycloaddition (with another alkene) B->C D Cis/Trans Isomerization B->D E Desired Fluorocyclobutane C->E F Alkene Isomer D->F G A Substituted Pyrrolidine B Reactive Intermediate (e.g., 1,1-Diazene) A->B Activation C 1,4-Biradical Intermediate B->C - N₂ D Stereospecific Ring Closure C->D F β-Fragmentation C->F E Desired Fluorocyclobutane D->E G Alkene Byproduct F->G

Caption: Key steps in the stereospecific ring contraction of a pyrrolidine.

Section 4: The Influence of Fluorine on Stereoselectivity

The unique electronic and steric properties of the fluorine atom can have a profound, and sometimes counterintuitive, effect on the stereochemical course of a reaction. A solid understanding of these "fluorine effects" is crucial for rational reaction design and troubleshooting.

FAQ 4.1: How does the presence and position of fluorine atoms on my substrate affect the expected stereochemical outcome of the cyclobutane ring formation?

Underlying Principles:

The high electronegativity and relatively small size of fluorine introduce unique stereoelectronic effects that can influence the stability of transition states and intermediates, thereby dictating the stereoselectivity.

  • Electronic Effects:

    • Inductive Effect: The strong electron-withdrawing nature of fluorine can polarize adjacent bonds, influencing the reactivity of nearby functional groups and the stability of charged intermediates. [2] * Hyperconjugation: Interactions between C-F σ* antibonding orbitals and adjacent C-H or C-C σ bonding orbitals can lead to conformational preferences, known as the "gauche effect". [4]This can pre-organize the substrate into a conformation that favors a specific stereochemical pathway.

  • Steric Effects:

    • While a single fluorine atom is only slightly larger than a hydrogen atom, trifluoromethyl (CF₃) groups are sterically demanding, comparable in size to an isopropyl group. [2]This steric bulk can be strategically employed to block one face of a molecule, directing an incoming reagent to the opposite face.

Practical Implications and Troubleshooting:

  • Predicting Diastereoselectivity: The conformational preferences induced by the gauche effect can often be used to predict the major diastereomer. For example, a fluorine atom may favor a gauche relationship with an adjacent electron-withdrawing group in the transition state, leading to a predictable stereochemical outcome.

  • Catalyst-Substrate Interactions: The polarized C-F bond can engage in non-covalent interactions (e.g., dipole-dipole, hydrogen bonding with catalyst ligands) that can either enhance or diminish stereoselectivity.

    • Troubleshooting: If you suspect unfavorable electronic interactions are lowering selectivity, consider modifying the catalyst's electronic properties (e.g., using a more or less electron-rich ligand) to better match the substrate.

Comparison of Steric and Electronic Effects of Common Substituents:

Substituentvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Stereoelectronic Effects
H1.202.20Minimal steric and electronic influence.
F1.473.98Strong inductive effect, gauche effect, potential for hydrogen bonding. [2][4]
CH₃2.002.55Moderate steric bulk, weak electron-donating effect.
CF₃2.443.46 (for C)Significant steric bulk, strong electron-withdrawing effect. [2]

Section 5: Analytical and Purification Protocols

Accurate determination of stereoisomeric ratios and effective purification of the desired product are critical for any stereoselective synthesis.

FAQ 5.1: What are the best methods for determining the diastereomeric ratio (dr) and enantiomeric excess (ee) of my fluorocyclobutane product?

Recommended Techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is a powerful tool for determining the diastereomeric ratio. Diastereomers are different compounds and will generally have distinct signals in both the proton and fluorine NMR spectra. For determining enantiomeric excess, a chiral auxiliary is typically required.

    • Chiral Derivatizing Agents (CDAs): Reacting your fluorocyclobutane with a chiral derivatizing agent (e.g., Mosher's acid chloride) will produce a mixture of diastereomers that can be distinguished by NMR. The integration of the corresponding signals will give the enantiomeric ratio.

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce a chemical shift difference between the enantiomers, allowing for their direct quantification. [5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess. By using a chiral stationary phase (CSP), the enantiomers of your compound can be separated into two distinct peaks. The ratio of the peak areas gives a precise measurement of the ee. [6][7] * Method Development: Screening different chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases is often necessary to achieve baseline separation.

Protocol: General Procedure for Chiral HPLC Method Development
  • Column Selection: Based on the functional groups present in your fluorocyclobutane, select a few candidate chiral columns. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for a wide range of compounds.

  • Mobile Phase Screening: Begin with a simple mobile phase, such as a mixture of hexane and isopropanol. Run a series of isocratic elutions with varying percentages of the alcohol modifier (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

  • Additive Screening: If separation is not achieved, small amounts of additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can dramatically improve peak shape and resolution.

  • Optimization: Once partial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomeric peaks.

References

  • Davies, H. M. L., & Alford, J. S. (2012).
  • Li, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Ye, B., & Cramer, N. (2012). A Tunable Class of Chiral Cp Ligands for Enantioselective Rhodium(III)-Catalyzed C–H Allylations of Benzamides. Journal of the American Chemical Society. [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Ilisz, I., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Bizet, V., & Cahard, D. (2014). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect.
  • Gini, A., et al. (2017). Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies. Chemical Science. [Link]

  • Partridge, B. M., & Hii, K. K. (2017). Enantioselective Rhodium(III)
  • Cheng, C., & Hartwig, J. F. (2014). Ligand effect in the rhodium-catalyzed enantioselective synthesis of...
  • Yoon, T. P., & Ischay, M. A. (2010).
  • O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

  • Singh, T., & Gonnade, R. G. (2018). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy.
  • Phenomenex. (n.d.).
  • Zhang, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
  • Nicasio, M. C., et al. (2011). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions.
  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to [¹⁸F]FACBC and [¹⁸F]FET for Glioma Diagnosis and Grading

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuro-oncology, the accurate diagnosis and grading of gliomas remain a critical challenge. Positron Emission Tomography (PET) with radio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuro-oncology, the accurate diagnosis and grading of gliomas remain a critical challenge. Positron Emission Tomography (PET) with radiolabeled amino acids has emerged as a powerful tool to supplement conventional magnetic resonance imaging (MRI), offering insights into the metabolic activity of tumors. This guide provides a detailed comparison of two prominent amino acid PET tracers, [¹⁸F]FACBC (Fluciclovine) and [¹⁸F]FET (Fluoroethyl-tyrosine), for the diagnosis and grading of gliomas. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective performance, underlying mechanisms, and imaging protocols.

Introduction: The Need for Metabolic Imaging in Glioma

Gliomas, the most common primary malignant brain tumors in adults, are characterized by their infiltrative growth and heterogeneity.[1] Conventional MRI, while excellent for anatomical delineation, often falls short in distinguishing viable tumor tissue from treatment-related changes such as inflammation or radiation necrosis.[2] Amino acid PET tracers address this gap by visualizing the increased amino acid transport characteristic of neoplastic cells, providing a metabolic window into tumor biology.[1][3] This allows for more accurate tumor delineation, grading, biopsy guidance, and assessment of treatment response.[3][4]

Mechanisms of Uptake: A Tale of Two Transporters

The efficacy of [¹⁸F]FACBC and [¹⁸F]FET in glioma imaging is rooted in their transport into tumor cells by specific amino acid transporters that are upregulated in cancer.

[¹⁸F]FACBC (Fluciclovine) is a synthetic amino acid analog primarily transported by the Alanine, Serine, and Cysteine Transporter 2 (ASCT2) and, to a lesser extent, the L-type Amino Acid Transporter 1 (LAT1).[5] These transporters are overexpressed in glioma cells, leading to high tracer accumulation.

[¹⁸F]FET (Fluoroethyl-tyrosine) is an artificial amino acid that is also taken up by glioma cells predominantly via the LAT system, reflecting the increased amino acid transport associated with tumor proliferation.[4]

The differential reliance on these transporter systems may influence the uptake characteristics and diagnostic performance of each tracer in various glioma subtypes and clinical scenarios.

ASCT2 ASCT2 Intracellular_FACBC Intracellular [¹⁸F]FACBC ASCT2->Intracellular_FACBC LAT1 LAT1 LAT1->Intracellular_FACBC Intracellular_FET Intracellular [¹⁸F]FET LAT1->Intracellular_FET FACBC [¹⁸F]FACBC FACBC->ASCT2 Primary FACBC->LAT1 Secondary FET [¹⁸F]FET FET->LAT1 Primary

Figure 1: Simplified diagram of [¹⁸F]FACBC and [¹⁸F]FET uptake mechanisms in glioma cells.

Diagnostic Performance: A Comparative Analysis

While direct comparative trials are scarce, meta-analyses and individual studies provide valuable data on the diagnostic accuracy of each tracer for identifying and grading gliomas.

Diagnosis of High-Grade Glioma

For the initial detection of high-grade gliomas (HGG), both tracers demonstrate good sensitivity.

A meta-analysis on [¹⁸F]FACBC for the identification of HGG reported a pooled sensitivity of 92.9% and a pooled specificity of 70.7%.[5][6][7] This suggests that [¹⁸F]FACBC is a reliable tool for detecting HGG, though its specificity may be a consideration in differentiating from other pathologies.[7]

For [¹⁸F]FET , studies have shown high sensitivity in detecting gliomas, with one meta-analysis reporting a sensitivity of 94% for diagnosing brain tumors in general.[8][9] In a biopsy-controlled study, [¹⁸F]FET PET demonstrated a diagnostic accuracy of 78% in correctly classifying tumor samples.[2][3]

TracerPooled Sensitivity (HGG)Pooled Specificity (HGG)Key Findings
[¹⁸F]FACBC 92.9% (95% CI: 84.4-96.9%)[5][6][7]70.7% (95% CI: 47.5-86.5%)[5][6][7]High sensitivity for HGG detection.[6][7]
[¹⁸F]FET Data for HGG specifically is not provided in a pooled format, but overall brain tumor sensitivity is high (94%).[8][9]Specificity for brain tumor diagnosis is reported at 88%.[8]More sensitive than [¹⁸F]FDG for biopsy guidance.[3]
Glioma Grading

The ability to non-invasively distinguish between low-grade (LGG) and high-grade gliomas is crucial for treatment planning.

For [¹⁸F]FACBC , studies have indicated that uptake is highest in HGG and glioblastoma tissue, suggesting its potential for grading.[10]

[¹⁸F]FET has been shown to differentiate between LGG and HGG, with higher uptake generally observed in higher-grade tumors.[8] Both mean and maximum tumor-to-background ratios (TBR) on [¹⁸F]FET PET images have been found to be significantly higher in HGG compared to LGG.[8]

Differentiating Recurrence from Treatment-Related Changes

A significant challenge in post-treatment monitoring is distinguishing true tumor recurrence from pseudo-progression.

While direct comparisons with [¹⁸F]FACBC are lacking, a systematic review and meta-analysis comparing [¹⁸F]FET with [¹⁸F]FDOPA for glioma recurrence found a pooled sensitivity of 84% and a specificity of 86% for [¹⁸F]FET.[11] Another study reported a sensitivity of 86.2% and a specificity of 81.3% for [¹⁸F]FET in differentiating glioma recurrence from treatment-induced changes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized based on published literature. Researchers should optimize these based on their specific equipment and experimental goals.

[¹⁸F]FACBC PET Imaging Protocol

PatientPrep Patient Preparation - Fasting not explicitly required but can be considered Injection Tracer Injection - Intravenous infusion of 78-376 MBq of [¹⁸F]FACBC PatientPrep->Injection Dynamic Dynamic Acquisition - 30-65 minutes post-injection Injection->Dynamic Static Static Acquisition - 10-50 minutes post-injection - Delayed imaging up to 240 minutes possible Injection->Static Analysis Image Analysis - SUVmax, SUVmean, TBR calculation Dynamic->Analysis Static->Analysis

Figure 2: General workflow for [¹⁸F]FACBC PET imaging in glioma studies.

  • Patient Preparation: While not always mandatory, a period of fasting can be considered to reduce physiological variability.

  • Tracer Administration: An intravenous injection of [¹⁸F]FACBC is administered, with reported activities ranging from 78 to 376 MBq.[12]

  • Image Acquisition:

    • Dynamic Imaging: Acquisition can begin immediately after injection and continue for 30 to 65 minutes.[12]

    • Static Imaging: A static scan is typically performed between 10 and 50 minutes post-injection.[12] Delayed static imaging at later time points (e.g., up to 240 minutes) has also been explored.[12][13]

  • Image Analysis: Semi-quantitative analysis often involves the calculation of Standardized Uptake Values (SUVmax and SUVmean) and tumor-to-background ratios (TBR).

[¹⁸F]FET PET Imaging Protocol

PatientPrep Patient Preparation - Fasting for at least 12 hours Injection Tracer Injection - Intravenous injection of ~3 MBq/kg body weight of [¹⁸F]FET PatientPrep->Injection Dynamic Dynamic Acquisition - Up to 50 minutes post-injection Injection->Dynamic Static Static Acquisition - Summed images from 20-40 minutes post-injection Injection->Static Analysis Image Analysis - TBR calculation (TBR > 1.6 often used for tumor delineation) Dynamic->Analysis Static->Analysis

Figure 3: General workflow for [¹⁸F]FET PET imaging in glioma studies.

  • Patient Preparation: Patients are typically required to fast for at least 12 hours before the scan.[3]

  • Tracer Administration: An intravenous injection of approximately 3 MBq of [¹⁸F]FET per kilogram of body weight is administered.[3]

  • Image Acquisition:

    • Dynamic Imaging: A dynamic acquisition for up to 50 minutes post-injection can be performed to assess tracer kinetics.[3]

    • Static Imaging: For standard clinical assessment, summed images from 20 to 40 minutes post-injection are commonly used.[3][14]

  • Image Analysis: The tumor-to-background ratio (TBR) is a key parameter, with a threshold of >1.6 often used to delineate tumor extent.[4]

Discussion and Future Directions

Both [¹⁸F]FACBC and [¹⁸F]FET are valuable tools in the diagnostic armamentarium for glioma, offering metabolic information that complements anatomical imaging. [¹⁸F]FACBC demonstrates high sensitivity for detecting high-grade gliomas, while [¹⁸F]FET has a well-established role in tumor delineation, grading, and monitoring treatment response.[4][6][7]

The primary limitation in providing a definitive recommendation of one tracer over the other is the lack of direct, head-to-head comparative studies.[7] Such studies are crucial to elucidate the relative strengths and weaknesses of each tracer in specific clinical contexts, such as for different glioma grades, molecular subtypes, and in the post-treatment setting.

Future research should focus on prospective, multi-center trials directly comparing [¹⁸F]FACBC and [¹⁸F]FET. Additionally, the integration of advanced analytical techniques like radiomics with PET imaging holds the promise of extracting more nuanced diagnostic and prognostic information from the data. The continued development and validation of these advanced imaging techniques will undoubtedly refine the management of glioma patients.

References

  • Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis - Frontiers. (2024-01-09). Available from: [Link]

  • Diagnostic Accuracy of MR Spectroscopic Imaging and 18F-FET PET for Identifying Glioma. (n.d.). Available from: [Link]

  • Dual imaging protocol. Possible translation of early and late 18 F-FET... - ResearchGate. (n.d.). Available from: [Link]

  • Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PMC - PubMed Central. (2015-08-04). Available from: [Link]

  • Contribution of [ 18 F]FET PET in the Management of Gliomas, from Diagnosis to Follow-Up: A Review - MDPI. (2024-09-18). Available from: [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - sfera. (n.d.). Available from: [Link]

  • Diagnostic Accuracy of MR Spectroscopic Imaging and 18F-FET PET for Identifying Glioma: A Biopsy-Controlled Hybrid PET/MRI Study | Journal of Nuclear Medicine. (2023-10-26). Available from: [Link]

  • Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors - SciSpace. (n.d.). Available from: [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - PubMed Central. (2023-12-06). Available from: [Link]

  • (PDF) Diagnostic Accuracy of PET with F-Fluciclovine ([F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - ResearchGate. (2025-10-12). Available from: [Link]

  • 1 Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. (n.d.). Available from: [Link]

  • Histomolecular Validation of [18F]-FACBC in Gliomas Using Image-Localized Biopsies. (n.d.). Available from: [Link]

  • Comparison Between 18F-Dopa and 18F-Fet PET/CT in Patients with Suspicious Recurrent High Grade Glioma: A Literature Review and Our Experience. (n.d.). Available from: [Link]

  • The Use of 18F-FET-PET-MRI in Neuro-Oncology: The Best of Both Worlds—A Narrative Review - PubMed Central. (2022-05-11). Available from: [Link]

  • A Head-to-Head Comparison of 18 F-Fluorocholine PET/CT and Conventional MRI as Predictors of Outcome in IDH Wild-Type High-Grade Gliomas - MDPI. (n.d.). Available from: [Link]

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - MDPI. (n.d.). Available from: [Link]

  • 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors - PMC - NIH. (2019-08-15). Available from: [Link]

Sources

Comparative

Tumor-to-background ratio of [18F]FACBC compared to other amino acid tracers

A Comparative Guide to the Tumor-to-Background Ratio of [18F]FACBC and Other Amino Acid PET Tracers in Oncology For researchers, scientists, and drug development professionals navigating the landscape of oncologic imagin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Tumor-to-Background Ratio of [18F]FACBC and Other Amino Acid PET Tracers in Oncology

For researchers, scientists, and drug development professionals navigating the landscape of oncologic imaging, the choice of a positron emission tomography (PET) tracer is a critical decision that profoundly impacts experimental outcomes. Among the various classes of PET radiopharmaceuticals, amino acid tracers have carved a significant niche due to their ability to visualize the increased metabolic activity of tumor cells. A key performance metric for these tracers is the tumor-to-background ratio (TBR), which quantifies the contrast between the tumor and surrounding healthy tissue. A higher TBR is indicative of a more easily detectable and accurately delineated tumor.

This guide provides an in-depth, objective comparison of the TBR of [18F]FACBC (fluciclovine) against other commonly used amino acid tracers, including [11C]Methionine ([11C]MET), [18F]FDOPA, and [18F]FET. We will delve into the supporting experimental data, discuss the underlying biological mechanisms, and provide detailed experimental protocols to offer a comprehensive resource for your research endeavors.

The Critical Role of Tumor-to-Background Ratio in Oncologic PET Imaging

The TBR is a fundamental parameter in PET imaging that directly influences the diagnostic and research utility of a tracer. It is typically calculated as the ratio of the standardized uptake value (SUV) in the tumor to the SUV in a reference background tissue. A high TBR is crucial for:

  • Accurate Tumor Delineation: High-contrast images enable precise outlining of the tumor volume, which is essential for radiotherapy planning and surgical guidance.

  • Enhanced Lesion Detectability: A strong signal-to-noise ratio improves the detection of small or low-grade tumors that might otherwise be obscured by background activity.

  • Reliable Monitoring of Treatment Response: Quantitative changes in TBR can serve as a robust biomarker for assessing the efficacy of therapeutic interventions.

[18F]FACBC: A Synthetic Amino Acid Tracer with Favorable Characteristics

[18F]FACBC, a synthetic L-leucine analog, has gained prominence in clinical and preclinical research, particularly for prostate and brain tumors.[1][2] Its uptake is primarily mediated by two types of amino acid transporters that are upregulated in cancer cells: the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[3] This dual-transporter affinity contributes to its robust accumulation in malignant tissues.

One of the key advantages of [18F]FACBC is its favorable biodistribution, characterized by low uptake in normal brain parenchyma and negligible early urinary excretion.[1][4] This results in a low background signal in the brain and pelvis, respectively, leading to a potentially higher TBR in these regions.

Comparative Analysis of Tumor-to-Background Ratios

The following sections provide a comparative analysis of the TBR of [18F]FACBC with other key amino acid tracers across different cancer types, supported by experimental data from published studies.

Glioma Imaging

In the context of neuro-oncology, amino acid PET tracers are particularly valuable as they can overcome the high physiological glucose uptake in the brain that limits the utility of [18F]FDG.

A systematic review and meta-analysis of [18F]FACBC for high-grade gliomas (HGG) highlighted its diagnostic potential.[3] One study included in this review directly compared [18F]FACBC with [11C]Methionine and found that while the average SUV values were similar, the background accumulation was lower for [18F]FACBC. This resulted in a higher image contrast for [18F]FACBC. Specifically, the average maximum TBR (TBRmax) and mean TBR (TBRmean) were significantly higher for [18F]FACBC compared to [11C]Methionine (6.8 vs. 3.2 and 3.9 vs. 2.1, respectively).

While direct head-to-head comparisons of [18F]FACBC with [18F]FDOPA and [18F]FET in glioma are less common in the literature, studies comparing the latter two provide valuable insights. A meta-analysis comparing [18F]FET and [18F]FDOPA for glioma recurrence diagnosis found that [18F]FDOPA exhibited superior sensitivity.[5] Another study in high-grade glioma patients showed that the mean and maximum SUVs for [18F]FET were higher than those for [18F]FDOPA.[6] However, the choice of background region significantly impacts TBR, and further studies are needed for a definitive comparison with [18F]FACBC.

Table 1: Tumor-to-Background Ratios in Glioma

TracerTumor TypeTBRmax (mean)TBRmean (mean)Background RegionCitation
[18F]FACBC High-Grade Glioma6.83.9Contralateral normal brain
[11C]MET High-Grade Glioma3.22.1Contralateral normal brain
[18F]FET High-Grade GliomaNot directly reportedNot directly reportedNot directly reported[6]
[18F]FDOPA High-Grade GliomaNot directly reportedNot directly reportedNot directly reported[6]

Note: Direct comparative TBR data for all tracers in a single study is limited. The values presented are from studies that conducted head-to-head comparisons of a subset of these tracers.

Prostate Cancer Imaging

[18F]FACBC is FDA-approved for the detection of recurrent prostate cancer.[1] Its low urinary excretion in the early imaging window is a significant advantage for visualizing pelvic lesions.[4]

A head-to-head comparison with [68Ga]Ga-PSMA-11, a tracer targeting the prostate-specific membrane antigen, in a small case series of 10 patients with recurrent prostate cancer suggested improved detection rates for [68Ga]Ga-PSMA-11.[7] While this study focused on lesion detection rather than a direct TBR comparison, it highlighted the high sensitivity of PSMA-targeted tracers. It is important to note that the biological targets and uptake mechanisms of [18F]FACBC and PSMA-ligands are distinct.

Breast Cancer Imaging

Preclinical studies in triple-negative breast cancer (TNBC) models have provided valuable comparative data for [18F]FACBC and other amino acid tracers. One study compared [18F]FACBC with two other 18F-labeled amino acids, [18F]MeFAMP and [18F]AFETP, as well as with [18F]FDG.[1]

The results demonstrated that all amino acid tracers exhibited higher tumor-to-normal tissue ratios than [18F]FDG in multiple organs. In a 4T1 mouse model, [18F]MeFAMP showed the highest tumor-to-muscle ratio, followed by [18F]AFETP and [18F]FACBC. In a patient-derived xenograft (PDX) model, [18F]MeFAMP also had the highest tumor-to-muscle ratio. The tumor-to-brain ratios were highest for [18F]MeFAMP in the 4T1 model and for [18F]AFETP in the PDX model.[1]

Table 2: Preclinical Tumor-to-Background Ratios in Triple-Negative Breast Cancer Models

TracerModelTumor-to-Muscle Ratio (mean ± SD)Tumor-to-Brain Ratio (mean ± SD)Citation
[18F]FACBC 4T11.67 ± 0.53.33 ± 1.2[8]
PDX BCM39361.12 ± 0.32.92 ± 0.7[8]
[18F]MeFAMP 4T13.01 ± 1.17.29 ± 2.3[8]
PDX BCM39364.24 ± 1.12.64 ± 0.9[8]
[18F]AFETP 4T11.68 ± 0.44.98 ± 1.2[8]
PDX BCM39361.92 ± 0.46.75 ± 2.0[8]
[18F]FDG 4T11.24 ± 0.50.88 ± 0.4[8]
PDX BCM39362.34 ± 1.10.67 ± 0.3[8]

Understanding the Mechanisms: A Diagrammatic Representation

The differential uptake and retention of these amino acid tracers are governed by their affinity for various amino acid transporters expressed on the surface of cancer cells.

Amino_Acid_Tracer_Uptake cluster_Cell Cancer Cell LAT1 LAT1 ASCT2 ASCT2 System_A System A Cationic_Transporter Cationic Transporter Intracellular_Space Intracellular Accumulation FACBC [18F]FACBC FACBC->LAT1 High Affinity FACBC->ASCT2 High Affinity FACBC->Intracellular_Space MET [11C]MET MET->LAT1 MET->Intracellular_Space FDOPA [18F]FDOPA FDOPA->LAT1 FDOPA->Intracellular_Space FET [18F]FET FET->LAT1 FET->Intracellular_Space

Caption: Cellular uptake mechanisms of various amino acid PET tracers.

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for PET imaging with the discussed amino acid tracers. It is crucial to adhere to institution-specific guidelines and the manufacturer's instructions for use.

[18F]FACBC PET/CT Imaging Protocol
  • Patient Preparation: No specific dietary preparation is required. Patients should be well-hydrated.

  • Radiotracer Administration: Aseptically administer a bolus injection of approximately 370 MBq (10 mCi) of [18F]FACBC intravenously.[9]

  • Uptake Time: Imaging should commence 3-5 minutes post-injection.[10]

  • Image Acquisition:

    • Position the patient supine on the scanner table with arms raised above the head if possible.[10]

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the pelvis to the base of the skull.[10]

    • Typical acquisition time is 2-4 minutes per bed position.

  • Image Analysis:

    • Reconstruct PET images using an iterative algorithm.

    • Draw regions of interest (ROIs) over the tumor and a contralateral normal background region (e.g., normal brain parenchyma, muscle) to calculate SUVs.

    • Calculate TBR as SUVmax(tumor) / SUVmean(background).

[11C]MET, [18F]FDOPA, and [18F]FET PET/CT Imaging Protocols

While there are variations in protocols between institutions, the following provides a general framework.

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. For [18F]FDOPA, premedication with carbidopa may be used to reduce peripheral decarboxylation.

  • Radiotracer Administration: Administer an intravenous bolus of the respective tracer. Typical doses are around 370-555 MBq for [11C]MET and 185-370 MBq for [18F]FDOPA and [18F]FET.

  • Uptake Time:

    • [11C]MET: Imaging typically starts 10-20 minutes post-injection.[11]

    • [18F]FDOPA: Imaging is often performed 10-20 minutes after injection.[11]

    • [18F]FET: Static imaging is usually acquired 20-40 minutes post-injection.

  • Image Acquisition: Similar to the [18F]FACBC protocol, a low-dose CT is followed by PET acquisition covering the area of interest. Dynamic imaging from the time of injection is often performed for brain tumor studies to assess tracer kinetics.

  • Image Analysis: The process of image reconstruction and TBR calculation is analogous to that for [18F]FACBC, with the background ROI placed in a relevant, non-diseased tissue.

PET_Imaging_Workflow cluster_Preparation Pre-Scan Preparation cluster_Acquisition Image Acquisition cluster_Analysis Image Analysis Patient_Prep Patient Preparation (Fasting, Hydration) Injection IV Radiotracer Injection Patient_Prep->Injection Radiotracer_QC Radiotracer Quality Control Radiotracer_QC->Injection Uptake Uptake Period (Tracer Dependent) Injection->Uptake CT_Scan Low-Dose CT Scan (Attenuation Correction) Uptake->CT_Scan PET_Scan PET Scan (Emission Data Acquisition) CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis (Tumor & Background) Reconstruction->ROI_Analysis TBR_Calculation TBR Calculation ROI_Analysis->TBR_Calculation Report Final Report TBR_Calculation->Report

Caption: Generalized experimental workflow for amino acid PET imaging.

Conclusion and Future Perspectives

The selection of an amino acid PET tracer should be guided by the specific research question, the cancer type under investigation, and the logistical considerations of tracer availability. [18F]FACBC has demonstrated favorable characteristics, particularly in providing high image contrast in gliomas due to its low background uptake. Preclinical data in breast cancer also suggest its potential for achieving good tumor-to-background ratios.

Direct, large-scale, head-to-head clinical trials comparing the TBR of [18F]FACBC with [18F]FDOPA and [18F]FET across various malignancies are still needed to definitively establish the superiority of one tracer over another in specific clinical scenarios. As research in this field continues to evolve, the development of novel amino acid tracers with even more optimal pharmacokinetic and pharmacodynamic properties holds the promise of further enhancing the power of PET imaging in oncology.

This guide provides a comprehensive, data-driven comparison to aid in the informed selection and application of amino acid PET tracers. By understanding the nuances of their performance, particularly the tumor-to-background ratio, researchers can optimize their imaging studies to yield the most accurate and impactful results.

References

  • Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Cancers (Basel). 2023;15(24):5834. [Link]

  • Calais J, Fendler WP, Eiber M, et al. Head-to-head comparison of 68Ga-PSMA-11 PET/CT and 18F-Fluciclovine PET/CT in a case series of 10 patients with prostate cancer. J Nucl Med. 2018;59(5):832-837. [Link]

  • Li Y, Wang Y, Li Y, et al. Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis. Front Oncol. 2024;14:1328400. [Link]

  • Pauleit D, Floeth F, Hamacher K, et al. Comparison of the Amino Acid Tracers 18F-FET and 18F-DOPA in High-Grade Glioma Patients. J Nucl Med. 2014;55(10):1617-1622. [Link]

  • Nanni C, Zanoni L, Pultrone C, et al. [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. Eur J Nucl Med Mol Imaging. 2021;48(1):192-206. [Link]

  • Savio E, Donato F, Alonso O, et al. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists. J Nucl Med Technol. 2019;47(4):287-292. [Link]

  • Akca U, Goodman MM, McConathy J. Preclinical Comparison of 18F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer. J Nucl Med. 2026;67(1):123-129. [Link]

  • Tripathi M, Sharma A, D'Souza M, et al. A comparison study of 11C-methionine and 18F-fluorodeoxyglucose positron emission tomography-computed tomography scans in evaluation of patients with recurrent brain tumors. Indian J Nucl Med. 2015;30(3):201-207. [Link]

  • Sharma P, Singh H, Bal C, Kumar R. An overview of radiolabeled amino acid tracers in oncologic imaging. Front Med (Lausanne). 2023;10:1124971. [Link]

  • Calais J, Ceci F, Eiber M, et al. Comparison of 68Ga-PSMA-11 and 18F-Fluciclovine PET/CT in a Case Series of 10 Patients with Prostate Cancer Recurrence: Interesting, but Far from Definitive. J Nucl Med. 2018;59(5):868-869. [Link]

  • Chen M, Zhang L, Li X, et al. Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Front Oncol. 2020;10:12. [Link]

  • Law I, Albert NL, Arbizu J, et al. 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis. Cancers (Basel). 2019;11(11):1694. [Link]

  • Albert NL, Ceccon G, Galldiks N, et al. Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Eur J Nucl Med Mol Imaging. 2023;50(12):3521-3543. [Link]

  • Akca U. Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of Breast Cancer. UAB Digital Commons. 2022. [Link]

  • Evangelista L, Guttilla A, Zattoni F, et al. Comparison Between 18F-Dopa and 18F-Fet PET/CT in Patients with Suspicious Recurrent High Grade Glioma: A Literature Review and a Pilot Study. Curr Radiopharm. 2019;12(2):124-130. [Link]

  • Zhou M, Wu H, He Y, et al. The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis. Front Oncol. 2021;11:665922. [Link]

  • Unterrainer M, Galldiks N, Suchorska B, et al. Retrospective Evaluation of Baseline Amino Acid PET for Identifying Future Regions of Tumor Recurrence in High-Grade Glioma Patients. Cancers (Basel). 2021;13(16):4076. [Link]

  • Calais J, Fendler WP, Eiber M, et al. Head-to-head comparison of 68Ga-PSMA-11 PET/CT and 18F-Fluciclovine PET/CT in a case series of 10 patients with prostate cancer. J Nucl Med. 2018;59(5):832-837. [Link]

  • Chen W, Wang L, Li F, et al. Diagnostic and grading accuracy of 18F-FDOPA PET and PET/CT in patients with gliomas: a systematic review and meta-analysis. Acta Radiol. 2020;61(4):536-545. [Link]

  • Lapa C, Linsenmann T, Lückerath K, et al. Uptake of 11 C-MET and 18 F-FET by MM-cell lines in comparison to 18 F-FDG. EJNMMI Res. 2017;7(1):1. [Link]

  • Ulaner GA, Goldman DA, Gönen M, et al. Anti-3-18F-FACBC (18F-Fluciclovine) PET/CT of Breast Cancer: An Exploratory Study. J Nucl Med. 2016;57(8):1269-1275. [Link]

  • Forrest, W. Prostate cancer imaging tracers evaluated head-to-head. AuntMinnie.com. 2021. [Link]

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  • Nanni C, Schiavina R, Boschi S, et al. Comparison of 18F-FACBC and 11C-choline PET/CT in patients with radically treated prostate cancer and biochemical relapse: preliminary results. Eur J Nucl Med Mol Imaging. 2013;40 Suppl 1:S11-7. [Link]

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  • Lopci E, Verger A, Gauthé M, et al. Photopenic defects in gliomas with amino-acid PET and relative prognostic value: a multicentric 11C-Methionine and 18F-FDOPA study. Eur J Nucl Med Mol Imaging. 2020;47(3):622-631. [Link]

  • Verburg FA, Mottaghy FM, Behrendt FF. [18F]FET-PET Imaging for Treatment and Response Monitoring of Radiation Therapy in Malignant Glioma Patients – A Review. Q J Nucl Med Mol Imaging. 2013;57(2):164-73. [Link]

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